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Core Science & Biosynthesis

Foundational

Technical Deep Dive: Nuclease Resistance of Methylphosphonate Linkages

Executive Summary & Historical Context[1] Methylphosphonate (MP) oligonucleotides represent one of the earliest and most mechanistically distinct generations of antisense modifications. First pioneered by Miller and Ts'o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Historical Context[1]

Methylphosphonate (MP) oligonucleotides represent one of the earliest and most mechanistically distinct generations of antisense modifications. First pioneered by Miller and Ts'o in the late 1970s, MP linkages replace the charged non-bridging oxygen of the phosphodiester bond with a non-ionic methyl group (


).

While newer chemistries like LNA (Locked Nucleic Acid) and cEt (constrained Ethyl) have superseded MP in affinity, the methylphosphonate linkage remains the gold standard for understanding non-ionic backbone dynamics . Its unique resistance profile—driven by the total elimination of electrostatic nuclease recognition—offers critical lessons for steric blocking applications and splice-switching oligonucleotides (SSOs).

This guide dissects the physicochemical basis of MP nuclease resistance, the stereochemical challenges inherent to its synthesis, and the experimental protocols required to validate its stability.

Mechanistic Basis of Nuclease Resistance

The resistance of MP oligonucleotides to enzymatic degradation is not merely a result of steric hindrance; it is fundamentally electronic .

The Electrostatic Exclusion Principle

Most nucleases, particularly exonucleases like Snake Venom Phosphodiesterase (SVPDE) and Fetal Bovine Serum (FBS) 3'-exonucleases, rely on a specific mechanism:

  • Recognition: The enzyme's active site contains positively charged amino acids (often Arginine or Lysine) or coordinates divalent metal ions (

    
    , 
    
    
    
    ).
  • Binding: These positive charges electrostatically attract the negatively charged phosphate backbone of standard DNA/RNA.

  • Hydrolysis: The metal ion activates a water molecule for nucleophilic attack on the phosphorus.

The MP Mechanism: By substituting the


 with 

, the MP linkage renders the backbone neutral . The enzyme cannot electrostatically "grip" the substrate. Furthermore, the methyl group is hydrophobic, creating a local solvation shell that excludes the water molecules necessary for hydrolysis.
The "Jumping" Phenomenon

Research indicates that while a single MP linkage confers resistance at that specific bond, aggressive exonucleases can sometimes "read through" or "jump" a solitary modification if the surrounding context allows binding.

  • Implication: Effective protection of the 3' or 5' termini typically requires 2–3 consecutive MP linkages (a "cap") rather than a single modification.

The Stereochemical Dilemma: vs. [2][3]

Unlike standard phosphodiester bonds, the introduction of a methyl group at the phosphorus creates a chiral center.[1] Standard automated synthesis produces a racemic mixture of


 and 

diastereomers. This has profound implications for stability and affinity.
Feature

Isomer (Pseudo-equatorial)

Isomer (Pseudo-axial)
Spatial Orientation Methyl group projects away from the helix axis.Methyl group projects into the minor groove.
Hybridization (

)
High affinity; mimics B-DNA structure.Destabilizing ; causes steric clashes.
Nuclease Resistance Resistant.[2][3][4][5][6]Resistant (often slightly higher due to extreme steric block).
Synthesis Yield ~50% in standard coupling.~50% in standard coupling.

Technical Insight: The presence of


 linkages significantly lowers the melting temperature (

) of the duplex.[6][7][8] For every racemic MP linkage incorporated, the

typically drops by 0.5°C to 1.5°C compared to the unmodified control.

Visualization: Mechanism & Workflow

Diagram: Nuclease Resistance & Gapmer Strategy

The following diagram illustrates the structural difference preventing nuclease attack and the "Gapmer" logic used to restore RNase H activity (which MP alone cannot support).

MP_Mechanism cluster_0 Standard Phosphodiester (PO) cluster_1 Methylphosphonate (MP) cluster_2 Therapeutic Gapmer Design PO_Backbone Negatively Charged Backbone (O-) Nuclease Exonuclease (Mg2+ dependent) PO_Backbone->Nuclease Electrostatic Attraction Degradation Degraded Fragments Nuclease->Degradation Hydrolysis MP_Backbone Neutral Backbone (P-CH3) Nuclease_Fail Exonuclease (No Binding Site) MP_Backbone->Nuclease_Fail No Charge/ Steric Block Intact Stable Oligonucleotide Nuclease_Fail->Intact Enzyme Dissociates Wing_5 5' MP Wing (Resistant) Core Central DNA/PS Gap (Recruits RNase H) Wing_5->Core Wing_3 3' MP Wing (Resistant) Core->Wing_3

Caption: Comparative mechanism of nuclease attack on PO vs. MP backbones, and the integration of MP into Gapmer designs for therapeutic utility.

Experimental Protocols

Critical Synthesis Note: Deprotection

Warning: Standard ammonium hydroxide deprotection destroys MP oligonucleotides by cleaving the backbone.

  • Correct Reagent: Ethylenediamine (EDA) : Ethanol (1:1 v/v).[4]

  • Conditions: 6 hours at ambient temperature.

  • Rationale: EDA is a milder nucleophile that removes base protecting groups without attacking the methylphosphonate linkage.

Protocol: Serum Nuclease Stability Assay

This assay validates the resistance of your MP-modified oligo compared to a PO control.

Reagents:

  • Pooled Human Serum (Sigma or equivalent), heat-inactivated if studying specific complement pathways, but usually active for nuclease testing.

  • 1x PBS (pH 7.4).

  • Stop Solution: 8M Urea + 20mM EDTA (EDTA is critical to chelate

    
     and stop metallo-nucleases).
    

Workflow:

  • Preparation: Dilute oligonucleotide to 5 µM in 90 µL of PBS.

  • Initiation: Add 10 µL of 100% Human Serum (Final concentration 10%). Incubate at 37°C.

  • Sampling: At

    
    , remove 10 µL aliquots.
    
  • Quenching: Immediately add aliquot to 10 µL Stop Solution and flash freeze in liquid nitrogen or place on dry ice.

  • Analysis: Analyze via 20% Polyacrylamide Gel Electrophoresis (PAGE) under denaturing conditions (7M Urea). Stain with SYBR Gold.

  • Quantification: Densitometry analysis (ImageJ) to calculate % full-length product remaining.

Self-Validation Check:

  • Control 1: The

    
     lane must show a single, sharp band. Smearing indicates synthesis failure or degradation prior to assay.
    
  • Control 2: An unmodified phosphodiester (PO) control must be included. It should show >50% degradation within 15–60 minutes in active serum. If the PO control survives 24h, your serum is inactive.

Comparative Data Summary

The following table summarizes the trade-offs when selecting MP linkages versus other common modifications.

PropertyMethylphosphonate (MP)Phosphodiester (PO)Phosphorothioate (PS)
Charge NeutralNegativeNegative
Nuclease Stability High (Exo & Endo)LowModerate/High
RNA Affinity (

)
Low (decreases ~1°C/mod)ReferenceLow (decreases ~0.5°C/mod)
Solubility Low (Hydrophobic)HighHigh
RNase H Recruitment No YesYes
Chirality Issues Yes (

/

)
NoYes (

/

)
Cellular Uptake Passive diffusion (limited)EndocytosisEndocytosis (protein binding)

References

  • Miller, P. S., & Ts'o, P. O. (1981). Biochemical and biological effects of nonionic nucleic acid methylphosphonates. Biochemistry, 20(7), 1874–1880. Link

  • Hogrefe, R. I., et al. (1993).[9][10] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031–2038.[9] Link

  • Agrawal, S., & Goodchild, J. (1987). Oligodeoxynucleoside methylphosphonates: synthesis and enzymic degradation. Tetrahedron Letters, 28(31), 3539-3542. Link

  • Reynolds, M. A., et al. (1996). Synthesis and thermodynamics of oligonucleotides containing chirally pure Rp methylphosphonate linkages. Nucleic Acids Research, 24(22), 4584–4591. Link

  • Quartin, R. S., & Wetmore, D. R. (1989). Nuclease resistance of methylphosphonate-phosphodiester chimeric oligonucleotides. Biochemistry, 28, 1040–1047. Link

Sources

Exploratory

Topic: Non-Ionic DNA Analogs for Cellular Uptake Studies

An In-Depth Technical Guide for Researchers Introduction: Overcoming the Cellular Delivery Barrier The therapeutic and diagnostic potential of nucleic acids is immense, offering the ability to modulate gene expression wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: Overcoming the Cellular Delivery Barrier

The therapeutic and diagnostic potential of nucleic acids is immense, offering the ability to modulate gene expression with high specificity. However, the fundamental structure of natural DNA and RNA—a polyanionic phosphodiester backbone—presents a formidable barrier to cellular entry.[1][2] The negatively charged cell membrane effectively repels these molecules, severely limiting their unassisted uptake and therapeutic efficacy.[3][4] This challenge has catalyzed the development of nucleic acid analogs with modified backbones designed to neutralize this charge, thereby facilitating improved cellular interactions.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the core non-ionic DNA analogs, the mechanistic principles governing their cellular uptake, and detailed, field-proven protocols for their study. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying causality and the establishment of self-validating experimental systems to ensure data integrity and reproducibility.

Chapter 1: The Landscape of Non-Ionic DNA Analogs

The primary strategy to circumvent electrostatic repulsion is the replacement of the anionic phosphodiester linkage with a charge-neutral backbone. This modification not only impacts cellular uptake but also confers other advantageous properties, such as remarkable resistance to nuclease degradation. Two classes of non-ionic analogs have become cornerstones of this field: Peptide Nucleic Acids (PNAs) and Phosphorodiamidate Morpholino Oligomers (PMOs).

Peptide Nucleic Acids (PNAs)

First described in 1991, Peptide Nucleic Acids represent a radical departure from natural DNA structure.[5] In PNAs, the entire sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine pseudopeptide chain, to which the nucleobases are attached.[6][7] This peptide-like backbone is uncharged, which eliminates the electrostatic repulsion from cell membranes and leads to stronger, more stable hybridization with target DNA or RNA due to the absence of charge-charge repulsion within the duplex.[5][8] PNAs are highly resistant to degradation by both nucleases and proteases and can inhibit gene expression by sterically hindering translation or transcription.[9]

Phosphorodiamidate Morpholino Oligomers (PMOs)

PMOs are another class of widely used non-ionic DNA analogs, often referred to as Morpholinos. Their structure retains the standard nucleobases, but these are attached to a six-membered morpholine ring instead of a deoxyribose sugar.[10][11] These morpholine subunits are linked by non-ionic phosphorodiamidate bonds.[12] This unique backbone imparts exceptional stability in biological systems and, like PNAs, PMOs function primarily through steric blockade of their target RNA, either inhibiting mRNA translation or modifying pre-mRNA splicing, rather than inducing target degradation via RNase H.[9]

Comparative Analysis of Core Non-Ionic Analogs

The choice between PNA and PMO often depends on the specific application, target, and delivery strategy. The following table provides a comparative overview of their key characteristics.

FeaturePeptide Nucleic Acids (PNAs)Phosphorodiamidate Morpholino Oligomers (PMOs)
Backbone Structure N-(2-aminoethyl)glycine pseudopeptideMorpholine rings linked by phosphorodiamidate bonds[10][11]
Overall Charge NeutralNeutral[12]
Nuclease Resistance Very High[5]Very High[9][11]
Binding Affinity Higher than DNA/RNA (forms very stable duplexes)[8]High, forms stable duplexes with RNA
Mechanism of Action Steric hindrance of translation, transcription, or splicing[9]Steric hindrance of translation or splicing[12]
Primary Challenge Poor intrinsic cellular uptake[6][7]Poor intrinsic cellular uptake[10][13]
Diagram 1: Backbone Structures of DNA and its Non-Ionic Analogs

Backbone_Structures cluster_DNA Natural DNA cluster_PNA Peptide Nucleic Acid (PNA) cluster_PMO Morpholino (PMO) DNA_Sugar Deoxyribose Sugar DNA_Phosphate Anionic Phosphate DNA_Sugar->DNA_Phosphate Phosphodiester Linkage PNA_Backbone N-(2-aminoethyl)glycine Backbone PNA_Linkage Neutral Peptide Bond PMO_Sugar Morpholine Ring PMO_Phosphate Neutral Phosphorodiamidate PMO_Sugar->PMO_Phosphate Linkage

Caption: Structural differences between DNA, PNA, and PMO backbones.

Chapter 2: Mechanisms of Cellular Entry

Despite the advantage of charge neutrality, the large size and hydrophilic nature of PNAs and PMOs mean their unassisted passage across the hydrophobic cell membrane is highly inefficient.[6][10] Understanding and overcoming this delivery challenge is the central focus of cellular uptake studies.

Intrinsic vs. Enhanced Uptake

Studies on unmodified PMOs have shown that their limited uptake in certain "permissive" cell lines is a specific, saturable, and energy-dependent process, which suggests the involvement of a receptor-mediated endocytic pathway.[12][14] However, this intrinsic uptake is often insufficient for robust biological effects across most cell types.

Consequently, research has heavily focused on strategies to enhance delivery. The most successful and widely adopted approach is the conjugation of the non-ionic analog to a Cell-Penetrating Peptide (CPP) .[15] These are typically short, arginine-rich peptides, such as a fragment from the HIV-1 Tat protein, that can traverse the cell membrane.[6][13][16] Conjugation to a CPP significantly boosts the cellular uptake of both PMOs and PNAs.[8][10]

The Endocytic Gauntlet: Uptake and Entrapment

The primary mechanism by which CPP-conjugated analogs enter cells is through endocytosis.[17][18] This process involves the internalization of the conjugate within membrane-bound vesicles. While this gets the molecule into the cell, it presents the next major hurdle: endosomal sequestration .[6][19] The vast majority of internalized material can remain trapped within these endosomes, which eventually mature into degradative lysosomes. For the analog to reach its target mRNA in the cytoplasm or pre-mRNA in the nucleus, it must escape this endosomal pathway. This "endosomal escape" is a critical and often rate-limiting step for achieving a biological effect.

Diagram 2: Cellular Uptake Pathways for Non-Ionic Analogs

Uptake_Pathways Extracellular Extracellular Space Analog CPP-Analog Conjugate Endosome Endosome Analog->Endosome Endocytosis Membrane Plasma Membrane Cytoplasm Cytoplasm Lysosome Lysosome (Degradation) Endosome->Lysosome Maturation TargetRNA Target mRNA Endosome->TargetRNA Endosomal Escape (Critical Step) Nucleus Nucleus (Splicing Targets) TargetRNA->Nucleus Nuclear Import

Caption: CPP-mediated uptake is dominated by endocytosis, trapping analogs in vesicles.

Chapter 3: Experimental Design & Core Protocols

A robust study of cellular uptake requires careful experimental design, validated protocols, and appropriate controls. The workflow typically involves labeling the analog, delivering it to cells, and then using qualitative and quantitative methods to assess its uptake and subcellular localization.

Section 3.1: Protocol for Fluorescent Labeling

To visualize and quantify uptake, the analog must be covalently labeled with a fluorescent dye. This protocol describes a standard method for labeling an amine-modified PNA or PMO.

Rationale: Covalent attachment ensures the fluorescent signal accurately represents the location of the analog, preventing dissociation that could occur with non-covalent methods. Amine-reactive dyes like N-hydroxysuccinimide (NHS) esters are efficient and widely available.[][21]

Protocol 3.1.1: Amine-Reactive Dye Conjugation

  • Reagent Preparation:

    • Dissolve the amine-terminated PNA or PMO in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve an amine-reactive fluorescent dye (e.g., an Alexa Fluor™ or CF™ Dye NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[22]

  • Conjugation Reaction:

    • Add the dissolved dye to the analog solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted "free" dye from the labeled analog using size-exclusion chromatography (e.g., a NAP-10 column) or ethanol precipitation. This step is critical to prevent misleading signals from unincorporated dye.

  • Quantification:

    • Measure the absorbance of the purified conjugate at the absorbance maximum of the analog (approx. 260 nm) and the dye.

    • Calculate the concentration of the analog and the degree of labeling (dye-to-analog ratio) using the Beer-Lambert law and the extinction coefficients for both the analog and the dye.

Section 3.2: Protocols for Cellular Uptake Analysis

Once a labeled analog is prepared and purified, it can be applied to cultured cells to assess uptake.

Protocol 3.2.1: Confocal Microscopy for Subcellular Localization Causality: Confocal microscopy provides high-resolution optical sections, allowing for the precise determination of the analog's location within the cell (e.g., at the membrane, within vesicles, or in the cytoplasm/nucleus).[23]

  • Cell Seeding: Plate cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of the experiment.

  • Treatment: Replace the culture medium with fresh medium containing the fluorescently labeled analog at the desired concentration (typically 1-10 µM). Incubate for the desired time period (e.g., 2, 6, or 24 hours).

  • Washing: Aspirate the treatment medium and wash the cells 2-3 times with phosphate-buffered saline (PBS) to remove any analog that is not cell-associated.

  • Fixation & Permeabilization (Optional but Recommended): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. If co-staining with intracellular markers, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Counterstaining: Stain the nucleus with a DNA-specific dye like DAPI or Hoechst to provide a spatial reference.[24] You may also co-stain for specific organelles (e.g., using LysoTracker for lysosomes) to investigate co-localization.

  • Imaging: Mount the coverslips and acquire images using a confocal microscope. Capture images in separate channels for the analog and counterstains.

Protocol 3.2.2: Flow Cytometry for Quantitative Uptake Causality: Flow cytometry allows for the high-throughput analysis of thousands of individual cells, providing robust quantitative data on the percentage of cells that have taken up the analog and the relative amount of uptake per cell (mean fluorescence intensity).[23][25]

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 24- or 48-well) and grow to ~80% confluency.

  • Treatment: Treat cells with the labeled analog as described in the microscopy protocol. Include an untreated control group.

  • Washing: Wash cells thoroughly with PBS as described above.

  • Cell Harvesting: Detach the cells from the plate using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Quench the dissociation and collect the cells into tubes.

  • Analysis: Analyze the cell suspension on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting emission in the corresponding channel.

  • Data Gating:

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main population of single, viable cells.

    • Use the untreated control sample to set a gate on the fluorescence channel that defines the background fluorescence.

    • Apply this gate to the treated samples to determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of this positive population.

Diagram 3: Experimental Workflow for Cellular Uptake Studies

Experimental_Workflow Start Start: Amine-Modified Analog Labeling Protocol 3.1.1: Fluorescent Labeling Start->Labeling Purification Purification (Size Exclusion) Labeling->Purification QC Quantification (Absorbance) Purification->QC LabeledAnalog Purified Labeled Analog QC->LabeledAnalog Treatment Treat Cells with Labeled Analog LabeledAnalog->Treatment CellCulture Cell Culture (Plate Cells) CellCulture->Treatment Microscopy Protocol 3.2.1: Confocal Microscopy Treatment->Microscopy Flow Protocol 3.2.2: Flow Cytometry Treatment->Flow MicroscopyData Qualitative Data: Subcellular Localization Microscopy->MicroscopyData FlowData Quantitative Data: % Positive Cells, MFI Flow->FlowData

Caption: Workflow from analog labeling to qualitative and quantitative data analysis.

Chapter 4: Data Interpretation & Self-Validation

Acquiring data is only half the battle; rigorous interpretation requires an awareness of potential artifacts and the inclusion of self-validating controls.

  • Interpreting Microscopy: A punctate (dot-like) staining pattern in the cytoplasm is a classic hallmark of endosomal sequestration.[17][18] A diffuse, hazy signal throughout the cytoplasm and/or nucleus is more indicative of successful endosomal escape, which is the desired outcome for functional activity. It is crucial to distinguish true internal signal from fluorescence merely associated with the outer cell membrane.

  • Interpreting Flow Cytometry: An increase in the percentage of positive cells and the MFI indicates successful cellular association/uptake. However, flow cytometry cannot distinguish between surface-bound and truly internalized analogs.[23] To address this, one can perform a wash with a quenching agent (like Trypan Blue for certain dyes) or a brief acidic wash to strip surface-bound molecules before analysis.

  • Mandatory Controls for Trustworthiness:

    • Untreated Cells: Essential for defining background fluorescence and autofluorescence.

    • Free Dye Control: Cells treated with the purified "free dye" from the labeling reaction. This ensures that any observed signal is from the conjugate, not from residual dye contamination.

    • Scrambled Sequence Control: An analog with the same chemistry and length but a sequence that should not have a specific biological target. This control helps differentiate sequence-specific effects from general effects of the chemical class.

    • Cytotoxicity Assay: It is imperative to assess cell viability (e.g., using an MTS or similar assay) in parallel. Apparent high uptake could be an artifact of membrane disruption in dying cells, leading to false-positive results.[17][18]

Conclusion & Future Perspectives

Non-ionic DNA analogs like PNAs and PMOs offer powerful advantages in nuclease resistance and binding affinity, making them invaluable tools for modulating gene expression. However, their utility is fundamentally governed by the efficiency of their cellular delivery. The strategies and protocols outlined in this guide provide a robust framework for investigating and optimizing this critical step. By combining enhanced delivery methods, such as CPP conjugation, with rigorous analytical techniques like confocal microscopy and flow cytometry, researchers can gain a clear understanding of how these molecules enter cells and reach their targets.

The ongoing challenge remains the "endosomal escape" problem. Future innovations will likely focus on the development of smarter delivery vectors and analog conjugates that can more efficiently break free from vesicular trafficking, thereby unlocking the full therapeutic potential of these promising synthetic nucleic acids.

References

  • Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides. (2004-03-15).
  • Abes, S., et al. (2009-09-15). Cellular uptake of neutral phosphorodiamidate morpholino oligomers. Oligonucleotides.
  • Hagedorn, P. H., et al. (2020-08-20). a critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Nucleic Acids Research.
  • Jolee, T., et al. Recent developments in the delivery of peptide nucleic acids (PNAs). RSC Chemical Biology.
  • Abes, S., et al. Cellular Uptake of Neutral Phosphorodiamidate Morpholino Oligomers. Oligonucleotides.
  • Youngblood, D. S., et al. In Vivo Delivery of Morpholino Oligos by Cell-Penetrating Peptides.
  • Aznar, M., et al. (2026-02-05). Peptide Nucleic Acids (PNAs)
  • Abes, S., et al. (2004-02-28). Cellular Uptake of Antisense Morpholino Oligomers Conjugated to Arginine-Rich Peptides.
  • Bendifallah, N., et al. (2016-01-26). Cell-Dependent Differential Cellular Uptake of PNA, Peptides, and PNA-Peptide Conjugates.
  • Bendifallah, N., et al. (2002-04-15). Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates.
  • Petersson, B., et al. (2024-11-11). Endosomolytic peptides enable the cellular delivery of peptide nucleic acids.
  • Juliano, R. L. (2011-10-13). Cellular Uptake and Intracellular Trafficking of Antisense and siRNA Oligonucleotides.
  • Bishop, C. J., et al. Quantification of Cellular and Nuclear Uptake Rates of Polymeric Gene Delivery Nanoparticles and DNA Plasmids via Flow Cytometry. PLoS ONE.
  • Costa, D., et al. (2024-09-19).
  • Challenges of nucleic acid delivery to tumors.
  • Overcoming the Gene Therapy Delivery Challenge. (2025-07-25). Technology Networks.
  • Non-Viral Nucleic Acid Delivery: Key Challenges and Future Directions. Bentham Science.
  • Fluorescence Labeling of Nucleic Acids. BOC Sciences.
  • Fluorescent Dye Labeling. Bio-Synthesis, Inc..
  • Juliano, R. L., et al. Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology. Current Topics in Medicinal Chemistry.
  • Hayashi-Takanaka, Y. (2017). Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy. The Showa University Journal of Medical Sciences.
  • Labeling Oligonucleotides and Nucleic Acids—Section 8.2. (2012-02-08). Thermo Fisher Scientific - ES.
  • Goyenvalle, A., et al. (2015). Antisense Therapy in Neurology. Methods in Molecular Biology.
  • Diagram of cellular uptake mechanisms.
  • Atanasov, V., et al. (2024-02-27). Antisense and Functional Nucleic Acids in Rational Drug Development. Pharmaceuticals.
  • Summerton, J., et al. (2001-08-01). Antisense Oligonucleotides: Basic Concepts and Mechanisms. Molecular Cancer Therapeutics.
  • Application of Antisense Oligonucleotides as an Alternative Approach for Gene Expression Control and Functional Studies. (2025-10-29). MDPI.

Sources

Foundational

Technical Guide: Methylphosphonate vs. Phosphodiester Backbone Dynamics

Executive Summary The transition from a natural phosphodiester (PO) backbone to a synthetic methylphosphonate (MP) backbone represents one of the most fundamental alterations in oligonucleotide chemistry. It is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from a natural phosphodiester (PO) backbone to a synthetic methylphosphonate (MP) backbone represents one of the most fundamental alterations in oligonucleotide chemistry. It is not merely a structural substitution; it is a shift from an ionic, hydrophilic polyelectrolyte to a non-ionic, lipophilic polymer.

For researchers in antisense and siRNA development, understanding this dichotomy is critical. While the PO backbone supports high solubility and RNase H recruitment, it suffers from rapid nuclease degradation. The MP backbone offers robust nuclease resistance and charge-neutrality but introduces complex stereochemical challenges (chirality) and reduced hybridization affinity (Tm).

This guide dissects the physicochemical mechanisms driving these differences and provides validated protocols for characterizing them in the lab.

Part 1: Physicochemical Fundamentals

The defining feature of the methylphosphonate modification is the replacement of one non-bridging oxygen atom of the phosphate group with a methyl group (–CH₃).

The Electrostatic Divergence
  • Phosphodiester (PO): At physiological pH (7.4), the pKa of the phosphate group is near 1.0. Consequently, every internucleotide linkage carries a negative charge. This polyanionic nature ensures high water solubility but necessitates active transport or transfection agents to cross the lipophilic cell membrane.

  • Methylphosphonate (MP): The P–CH₃ bond is non-ionizable.[1] The backbone is electrically neutral.[1][2] This eliminates electrostatic repulsion between the oligonucleotide and a target strand, theoretically increasing binding affinity. However, in practice, the loss of the "hydration spine" (ordered water molecules in the minor groove) and steric effects often result in a net decrease in thermal stability.

Solubility and Lipophilicity

The neutrality of MP oligonucleotides drastically alters their solubility profile. While PO oligos are soluble in water at millimolar concentrations, MP oligos—especially those with >50% modification—exhibit significant hydrophobicity.

Table 1: Physicochemical Comparison

FeaturePhosphodiester (PO)Methylphosphonate (MP)
Backbone Charge Negative (Polyanionic)Neutral (Non-ionic)
Hydrophobicity Low (Hydrophilic)High (Lipophilic)
Solubility Aqueous buffersRequires organic cosolvents (e.g., DMSO, Acetonitrile) for high % MP
Chirality Achiral (at Phosphorus)Chiral (Rp and Sp isomers)
Nuclease Resistance Low (Minutes in serum)High (Hours to Days)

Part 2: The Stereochemical Challenge (Rp vs. Sp)

Unlike the PO linkage, the MP linkage creates a chiral center at the phosphorus atom. Standard chemical synthesis (using methylphosphonamidites) is non-stereoselective, yielding a racemic mixture of Rp and Sp diastereomers.

The Isomer Impact
  • Rp Isomer: The methyl group projects away from the DNA helix axis. This configuration mimics the geometry of natural DNA (B-form) and allows for stable hybridization.

  • Sp Isomer: The methyl group projects into the minor groove. This creates severe steric clash with the target strand, causing local distortion ("kinking") of the helix and significantly lowering the Melting Temperature (Tm).

Scientific Insight: A fully modified 20-mer MP oligonucleotide synthesized via standard methods exists as a mixture of


 (over 500,000) diastereomers. This heterogeneity leads to broad elution peaks in HPLC and "smeary" melting transitions. For high-affinity applications, "Gapmer" designs (flanking MP blocks with central PO/PS blocks) are preferred over fully modified MP sequences to mitigate steric destabilization.

Part 3: Biological Implications & Mechanisms

Nuclease Resistance

Nucleases (exonucleases and endonucleases) typically require a divalent metal ion (Mg²⁺) coordinated to the anionic phosphate oxygen to catalyze hydrolysis. The MP backbone, lacking this oxygen and charge, is effectively invisible to these enzymes.

RNase H Recruitment
  • PO/RNA Duplex: The anionic backbone and hydration structure are recognized by RNase H, triggering the degradation of the RNA strand. This is the primary mechanism for catalytic antisense drugs.

  • MP/RNA Duplex: The neutral backbone and altered groove geometry do not recruit RNase H. Therefore, MP oligonucleotides function strictly as Steric Blockers (e.g., splice switching, translation arrest) rather than degraders.

Cellular Uptake

MP oligos can traverse cell membranes via passive diffusion or adsorptive endocytosis due to their lipophilicity. However, once inside, they often become trapped in endosomal compartments.

BiologicalMechanism cluster_PO Phosphodiester (PO) cluster_MP Methylphosphonate (MP) PO_Struct Anionic Backbone (Negatively Charged) PO_Bind High Affinity Hybridization (B-Form Helix) PO_Struct->PO_Bind PO_Degrad Rapid Nuclease Degradation PO_Struct->PO_Degrad PO_RNase Recruits RNase H (Catalytic RNA Degradation) PO_Bind->PO_RNase MP_Struct Neutral Backbone (Lipophilic / Chiral) MP_Bind Variable Affinity (Sp Isomer Destabilizes) MP_Struct->MP_Bind MP_Stable High Nuclease Resistance MP_Struct->MP_Stable MP_Block Steric Blocker Only (No RNase H Activity) MP_Bind->MP_Block

Caption: Functional divergence of PO vs. MP backbones. Note the trade-off between catalytic activity (PO) and stability (MP).

Part 4: Validated Experimental Protocols

Protocol 1: Thermal Stability (Tm) Analysis

Goal: Quantify the destabilizing effect of racemic MP modifications.

Reagents:

  • Buffer: 10 mM Na₂HPO₄, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

  • Critical Step: For MP oligos, ensure the stock is dissolved in 50% Acetonitrile/Water or DMSO before dilution into the aqueous buffer to prevent aggregation.

Workflow:

  • Preparation: Mix equimolar amounts (1.0 µM) of the MP-modified strand and its complementary RNA target.

  • Annealing: Heat to 90°C for 5 minutes, then cool slowly (-1°C/min) to room temperature to ensure proper duplex formation despite steric hindrance.

  • Measurement: Monitor Absorbance at 260 nm (A260) while heating from 20°C to 90°C at 0.5°C/min.

  • Analysis: Calculate the first derivative (dA/dT).

    • Expectation: Racemic MP duplexes will show a broader transition and a Tm approximately 0.5–1.0°C lower per MP linkage compared to the PO control.

Protocol 2: Snake Venom Phosphodiesterase (SVPD) Stability Assay

Goal: Confirm nuclease resistance.

Reagents:

  • Enzyme: Snake Venom Phosphodiesterase I (SVPD) [lyophilized].

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂.

Workflow:

  • Incubation: Incubate 0.2 OD of oligonucleotide with 0.05 units of SVPD at 37°C.

  • Time Points: Aliquot samples at T=0, 15 min, 1 hr, 4 hr, 24 hr.

  • Quenching: Stop reaction immediately by adding equal volume of 80% Formamide/EDTA loading buffer and heating to 95°C for 2 mins.

  • Visualization: Analyze via 20% Polyacrylamide Gel Electrophoresis (PAGE) with Urea (denaturing).

    • Result: PO control will degrade to low molecular weight smears within 15-30 mins. MP-modified oligos should remain intact (distinct band) for >24 hours.

ExperimentalWorkflow cluster_Assay Stability Assay Start Start: Oligonucleotide Sample Incubate Incubate w/ SVPD 37°C, 10mM MgCl2 Start->Incubate Quench Quench Aliquots (Formamide/EDTA) Incubate->Quench T=0, 15m, 1h, 24h PAGE Denaturing PAGE (Urea) Quench->PAGE Result Analysis: PO = Smear (Degraded) MP = Band (Intact) PAGE->Result

Caption: Step-by-step workflow for validating nuclease resistance using SVPD.

Part 5: References

  • Miller, P. S., & Ts'o, P. O. (1987). "A new approach to chemotherapy based on molecular biology: nucleic acid analogs (methylphosphonates)." Anti-Cancer Drug Design.

  • Agrawal, S., et al. (1990). "Pharmacokinetics, biodistribution, and stability of oligodeoxynucleotide phosphorothioates in mice." Proceedings of the National Academy of Sciences.

  • Strauss-Soukup, J. K., et al. (1997). "Effects of neutralization pattern and stereochemistry on DNA bending by methylphosphonate substitutions."[3] Biochemistry.

  • Glen Research. "Methyl Phosphonamidites: Technical Brief." Glen Report.

  • Gene Link. "Methyl Phosphonate Modifications: Physical Properties." Gene Link Technical Support.

Sources

Exploratory

Mechanistic and Practical Guide to Methylphosphonate Antisense Inhibition

Executive Summary Methylphosphonate oligonucleotides (MPOs) represent the first generation of non-ionic nucleic acid analogs designed for antisense applications.[1] By replacing the charged non-bridging oxygen of the pho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylphosphonate oligonucleotides (MPOs) represent the first generation of non-ionic nucleic acid analogs designed for antisense applications.[1] By replacing the charged non-bridging oxygen of the phosphodiester bond with a neutral methyl group, MPOs achieve complete nuclease resistance and enhanced cellular uptake via endocytic pathways. However, this modification introduces chirality at the phosphorus center, creating stereoisomers (Rp and Sp) with vastly different binding affinities.

Unlike phosphorothioates (PS-ODNs), MPOs do not activate RNase H. Their mechanism of action is strictly steric blocking , functioning through translation arrest or splicing modulation. This guide details the physicochemical basis of this inhibition, the impact of P-chirality, and the specific "one-pot" synthetic protocols required to prevent backbone degradation during production.

Part 1: The Methylphosphonate Architecture

Chemical Structure and Chirality

The defining feature of an MPO is the substitution of the phosphodiester linkage's non-bridging oxygen with a methyl group (-CH3). This substitution renders the backbone non-ionic (neutral) and lipophilic.

  • Chirality: The phosphorus atom becomes a chiral center.[2] A standard solid-phase synthesis produces a racemic mixture (50:50 Rp/Sp) at each linkage.

    • Rp Isomer: The methyl group is oriented away from the DNA helix axis. This configuration mimics the geometry of natural DNA and allows for high-affinity Watson-Crick hybridization.

    • Sp Isomer: The methyl group projects into the major groove, causing steric clash and significantly destabilizing the duplex (lowering

      
      ).
      

Impact on Potency: A fully racemic MPO has a lower melting temperature (


) than its phosphodiester counterpart. High-affinity binding requires stereocontrolled synthesis or enrichment of Rp linkages [1].
Physicochemical Properties
  • Nuclease Resistance: The methylphosphonate linkage is completely resistant to exo- and endonucleases, providing high stability in serum and intracellular environments.

  • Solubility: Due to the lack of charge, MPOs have low aqueous solubility compared to DNA, often requiring organic cosolvents (e.g., acetonitrile) during purification.

  • Cellular Uptake: Early hypotheses suggested passive diffusion due to lipophilicity. However, definitive studies show uptake occurs primarily via fluid-phase or adsorptive endocytosis , distinct from the uptake of charged oligonucleotides [2].

Part 2: Mechanism of Inhibition[3]

Steric Blocking vs. RNase H Incompetence

The primary distinction between MPOs and Phosphorothioates is their inability to recruit RNase H.

  • RNase H Incompetence: RNase H1 recognizes the minor groove width and hydration pattern of a DNA:RNA heteroduplex. The methyl group in MPOs alters the hydration spine and widens the minor groove, preventing the enzyme from docking and cleaving the RNA strand [3].

  • Steric Blocking (Translation Arrest): MPOs function by physically obstructing the ribosomal machinery.[3] High-affinity binding to the start codon (AUG) or the 5'-untranslated region (5'-UTR) prevents the assembly of the ribosomal complex (40S/60S), effectively silencing gene expression without degrading the mRNA.

  • Splicing Modulation: MPOs targeted to splice acceptor/donor sites can prevent spliceosome assembly, forcing exon skipping or inclusion. This is a non-destructive mechanism useful for correcting aberrant splicing (e.g., in thalassemia or dystrophy models).

Mechanism Visualization

The following diagram illustrates the divergent pathways of MPO (Steric Block) versus Phosphorothioate (RNase H) activity.

MPO_Mechanism ASO Antisense Oligonucleotide Duplex ASO:mRNA Heteroduplex ASO->Duplex Target Target mRNA Target->Duplex CheckType Backbone Chemistry? Duplex->CheckType MPO_Path Methylphosphonate (MPO) (Non-Ionic / Chiral) CheckType->MPO_Path Methyl Group PS_Path Phosphorothioate (PS) (Anionic / Charged) CheckType->PS_Path Sulfur Group RNaseH RNase H Recruitment MPO_Path->RNaseH No Recognition (Altered Minor Groove) Ribosome Ribosomal Complex MPO_Path->Ribosome Physical Obstruction PS_Path->RNaseH Substrate Recognized Cleavage mRNA Cleavage (Degradation) RNaseH->Cleavage Block Steric Hindrance (Translation Arrest) Ribosome->Block

Caption: Comparison of Methylphosphonate steric blocking versus Phosphorothioate RNase H-mediated cleavage.

Part 3: Experimental Methodologies

Synthesis Considerations

MPOs are synthesized using methylphosphonamidites on standard DNA synthesizers.

  • Coupling Time: Must be increased (typically 2-5 minutes) compared to standard phosphoramidites due to lower reactivity.

  • Oxidation: Standard iodine/water oxidation is acceptable, but low-water oxidizers are often preferred to prevent minor side reactions.

Critical Protocol: The "Hogrefe" One-Pot Deprotection

Standard ammonium hydroxide deprotection degrades the methylphosphonate backbone via base-catalyzed cleavage. The Miller method used ethylenediamine (EDA) but caused transamination of Cytosine.[4] The optimized Hogrefe One-Pot Protocol [4] prevents this and is the industry standard.

Reagents:

  • Reagent A: Ammonium Hydroxide / Ethanol / Acetonitrile (10 : 45 : 45 v/v).[5]

  • Reagent B: Anhydrous Ethylenediamine (EDA).

Step-by-Step Protocol:

  • Partial Deprotection (Base Protection Removal):

    • Remove the synthesis column and place the CPG support into a sealable vial.

    • Add 1.0 mL of Reagent A .

    • Incubate at Room Temperature for 30 minutes .

    • Mechanism:[2][6][5][7][8] This step removes the benzoyl/isobutyryl protecting groups from the bases before the backbone is exposed to the stronger amine, preventing transamination (specifically of dC-Bz).

  • Cleavage & Backbone Deprotection:

    • Add 1.0 mL of Reagent B (EDA) directly to the vial (do not remove Reagent A).

    • Seal tightly and incubate at Room Temperature for 6 hours .

    • Mechanism:[2][6][5][7][8] EDA cleaves the oligo from the support and removes any remaining protecting groups without hydrolyzing the methylphosphonate linkage.

  • Neutralization:

    • Decant the supernatant.

    • Dilute significantly with water (to ~10% organic content) and neutralize with acetic acid or HCl to pH 7.0.

    • Note: MPOs are stable in neutral aqueous solution.[9]

Purification Workflow

Due to their non-ionic nature, MPOs behave differently on HPLC than standard DNA.

  • Column: Reverse-Phase C18 (e.g., Hamilton PRP-1 or equivalent).

  • Buffer A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0.[10]

  • Buffer B: 100% Acetonitrile (or 50% Acetonitrile in TEAA).

  • Gradient: MPOs are hydrophobic and elute later than DNA. Use a shallow gradient (e.g., 10% to 40% B over 30 mins).

  • Handling: Do not use trityl-on purification for MPOs if the trityl group is difficult to remove without acid; however, MPOs are acid-stable, so standard detritylation works.

Workflow Visualization

MPO_Workflow cluster_Deprotection Hogrefe One-Pot Deprotection Synth Synthesis (Methylphosphonamidites) Step1 Step 1: NH4OH/EtOH/ACN (30 min, RT) Removes Base Protections Synth->Step1 Step2 Step 2: Add Ethylenediamine (6 hr, RT) Cleaves Support Step1->Step2 Neutralize Neutralization (Acetic Acid to pH 7) Step2->Neutralize HPLC RP-HPLC Purification (Retains Hydrophobic MPO) Neutralize->HPLC

Caption: Optimized synthesis and deprotection workflow for Methylphosphonate Oligonucleotides.

Part 4: Comparative Analysis

FeatureMethylphosphonate (MPO)Phosphorothioate (PS)Peptide Nucleic Acid (PNA)
Backbone Charge Neutral (Non-ionic)Negative (Ionic)Neutral (Polyamide)
Chirality Yes (Rp/Sp isomers)Yes (Rp/Sp isomers)Achiral
RNase H Activity No (Incompetent)Yes (Primary Mechanism)No
Mechanism Steric Block / SplicingmRNA CleavageSteric Block
Nuclease Stability High (Complete)Moderate (First gen)High
Solubility Low (Hydrophobic)High (Water soluble)Low/Moderate
Cellular Uptake Endocytosis (Adsorptive)Endocytosis (Receptor)Poor (requires peptide)
Binding Affinity (

)
Reduced (unless Rp enriched)ReducedIncreased

References

  • Miller, P. S., et al. (1979).[11] "Nonionic nucleic acid analogs. Synthesis and characterization of dideoxyribonucleoside methylphosphonates." Biochemistry, 18(23), 5134–5143. Link

  • Shoji, Y., et al. (1991). "Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages." Nucleic Acids Research, 19(20), 5543–5550. Link

  • Giles, R. V., et al. (1995). "RNase H-mediated cleavage of RNA paired with methylphosphonate-containing antisense oligonucleotides." Nucleic Acids Research, 23(6), 954–961. Link

  • Hogrefe, R. I., et al. (1993).[5][9][12][13] "Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure." Nucleic Acids Research, 21(9), 2031–2038.[5][12] Link

  • Reynolds, M. A., et al. (1996). "Synthesis and thermodynamics of oligonucleotides containing chirally pure Rp methylphosphonate linkages." Nucleic Acids Research, 24(22), 4584–4591. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Oxidation Conditions for Methylphosphonamidite Oligonucleotide Synthesis

Executive Summary Methylphosphonate (Mp) oligonucleotides represent a class of non-ionic nucleic acid analogues where the charged phosphodiester linkage is replaced by a neutral methylphosphonate bridge. This modificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylphosphonate (Mp) oligonucleotides represent a class of non-ionic nucleic acid analogues where the charged phosphodiester linkage is replaced by a neutral methylphosphonate bridge. This modification confers significant nuclease resistance and enhanced cellular uptake.[1] However, the synthesis of Mp oligomers presents a unique challenge: the methylphosphonite P(III) intermediate formed during coupling is highly susceptible to hydrolytic cleavage prior to oxidation.

Standard DNA oxidation protocols (0.02 M Iodine in high-water THF) often lead to backbone degradation or incomplete oxidation due to the specific steric and electronic properties of the P-methyl group. This guide details two field-proven oxidation protocols: High-Concentration Low-Water Iodine (for standard synthesis) and Camphorsulfonyl Oxaziridine (CSO) (for anhydrous/sensitive synthesis), ensuring high coupling efficiency and backbone integrity.

The Chemistry of Methylphosphonates[2][3][4]

The "Water Paradox"

In standard phosphoramidite chemistry, the phosphite triester intermediate is relatively stable. In methylphosphonamidite chemistry, the coupling step yields a methylphosphonite intermediate.

  • The Problem: This P(III) species is electron-rich due to the methyl group but is kinetically unstable in the presence of water/acid, leading to P-C bond cleavage or hydrolysis to H-phosphonates.

  • The Requirement: The oxidation step must convert P(III) to P(V) faster than water can hydrolyze the intermediate. Therefore, standard oxidizing reagents containing high water content (10%+) or low iodine concentration (0.02 M) are often unsuitable.

Mechanism of Action

The oxidation transfers an oxygen atom to the phosphorus, locking the backbone into the stable methylphosphonate state.

MpMechanism Substrate 5'-OH Oligo (Solid Support) Intermediate Methylphosphonite Intermediate P(III) (Hydrolytically Unstable) Substrate->Intermediate Coupling (Tetrazole/Activator) Monomer Methylphosphonamidite Monomer Monomer->Intermediate Product Methylphosphonate Backbone P(V) (Stable, Neutral) Intermediate->Product FAST Oxidation (k_ox >> k_hyd) Hydrolysis Hydrolysis Byproduct (Chain Scission) Intermediate->Hydrolysis Slow Oxidation / High Water (k_hyd > k_ox) Oxidant Oxidant (I2 or CSO)

Figure 1: The kinetic competition between successful oxidation (green path) and hydrolysis (red dotted path) during Mp synthesis.

Recommended Protocols

Protocol A: The "Robust" Method (Iodine-Based)

Best for: Standard Mp synthesis where strictly anhydrous conditions are not mandatory, but water must be minimized.

Rationale: Standard 0.02 M iodine is too dilute to drive the reaction instantly, allowing competitive hydrolysis. We utilize 0.1 M Iodine to increase the reaction rate (


) and reduce the water content to the minimum necessary for the mechanism (oxygen donor).
ReagentConcentrationSolvent Composition
Oxidizer 0.1 M Iodine THF / Pyridine / Water (Ratio: 70:20:10 or Low Water 90:10:0.25 )
Activator 0.25 M 5-Ethylthio-1H-tetrazoleAnhydrous Acetonitrile
Coupling Time N/A3–6 minutes (Extended compared to DNA)

Step-by-Step Workflow:

  • Coupling: Deliver methylphosphonamidite + activator. Allow 3–6 min reaction time.

  • Oxidation: Deliver 0.1 M Iodine solution.

    • Contact Time:60 seconds . (Standard DNA is 15-30s; Mp requires longer due to steric bulk of the methyl group).

  • Capping: Apply Cap A (Ac2O) and Cap B (NMI) after oxidation to minimize water exposure during the P(III) state.

  • Wash: Extensive Acetonitrile wash to remove residual pyridine/iodine.

Critical Note: If using a "Low Water" oxidizer (e.g., <1% water), ensure the reagents are fresh. The oxygen source is the water; if it is too low, the reaction stalls. The 70:20:10 formulation is safer for general use if the iodine concentration is kept high (0.1 M).

Protocol B: The "Anhydrous" Method (CSO-Based)

Best for: Synthesis containing sensitive moieties (e.g., dyes, labels) or when "Ultra-Mild" conditions are required.

Rationale: (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) is a non-aqueous oxygen donor.[1][2] It eliminates the "Water Paradox" entirely, preventing hydrolysis of the methylphosphonite intermediate.

ReagentConcentrationSolvent Composition
Oxidizer 0.1 M or 0.5 M CSO Anhydrous Acetonitrile
Coupling Time N/A3–6 minutes

Step-by-Step Workflow:

  • Coupling: Standard methylphosphonamidite coupling.

  • Oxidation: Deliver 0.1 M CSO in Acetonitrile.

    • Contact Time:3 minutes (Kinetic data suggests CSO is slower than Iodine; 3 mins ensures completion).

  • Capping: Standard Cap A/B.

Advantages:

  • Completely anhydrous cycle.

  • Avoids iodination of sensitive nucleobases (e.g., some fluorescent dyes).

  • Yields higher purity for long Mp oligomers.

Synthesis Cycle Visualization

The following diagram illustrates the modified cycle required for successful Methylphosphonate synthesis, highlighting the critical decision points.

SynthesisCycle Start Start Cycle: Detritylation Coupling Coupling: Me-Phosphonamidite + Activator (3-6 mins) Start->Coupling Decision Select Oxidation Strategy Coupling->Decision PathA Protocol A: 0.1 M Iodine (High Conc, Controlled Water) Decision->PathA Standard Mp PathB Protocol B: 0.5 M CSO (Anhydrous, Non-Aqueous) Decision->PathB Sensitive/High Purity Capping Capping: Ac2O + NMI PathA->Capping PathB->Capping NextCycle Next Cycle or Cleavage Capping->NextCycle

Figure 2: Synthesis workflow comparing Iodine vs. CSO oxidation pathways.

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Coupling Efficiency (<90%) Water contamination in Amidite/Activator.Ensure all reagents are <30 ppm water. Use 3Å molecular sieves.
Degradation (N-1, N-2 peaks) Hydrolysis of P(III) intermediate.Switch to Protocol B (CSO) or increase Iodine conc to 0.1 M.
Phosphodiester Contamination Incomplete Oxidation or PO-linkage formation.Check Oxidizer freshness. Ensure "Low Water" oxidizer has some water (if using Iodine).
Base Modification Iodine attack on sensitive bases.[2]Switch to Protocol B (CSO) .
Post-Synthesis Processing (Crucial Context)

Even with perfect oxidation, Mp oligos are base-labile.

  • NEVER use standard Ammonium Hydroxide at 55°C. This will cleave the backbone.

  • REQUIRED: Deprotect using Ethylenediamine (EDA) / Ethanol (1:1) at room temperature for 2–6 hours, followed by desalting.

References

  • Glen Research. Oxidation Reagent for Oligonucleotide Synthesis.[1][3][4] Glen Research Technical Bulletin.[5] Link

  • Hogrefe, R.I., et al. (1993). Effect of excess water on the synthesis of methylphosphonate oligonucleotides. Nucleic Acids Research, 21(9), 2031–2038. Link

  • Miller, P.S., et al. (1986). Non-ionic antisense oligonucleotides: Synthesis and properties. Biochemistry.[6][7] Link

  • Glen Research. Methyl Phosphonamidites - Product Usage Guide.Link

Sources

Application

ethylenediamine deprotection of methylphosphonate DNA

Application Note & Protocol Topic: Ethylenediamine Deprotection of Methylphosphonate DNA: A Detailed Guide for Researchers Audience: Researchers, scientists, and drug development professionals in the fields of molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Ethylenediamine Deprotection of Methylphosphonate DNA: A Detailed Guide for Researchers

Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, medicinal chemistry, and oligonucleotide therapeutics.

Introduction: The Unique Challenge of Methylphosphonate DNA

Methylphosphonate (MP) oligonucleotides represent a significant class of nucleic acid analogs, distinguished by the replacement of a non-bridging phosphoryl oxygen with a methyl group.[1] This modification renders the internucleotide linkage uncharged, a property that confers two key advantages for therapeutic applications: enhanced cellular uptake and remarkable resistance to nuclease degradation.[2][3][4] These characteristics make MP oligonucleotides, particularly in the form of chimeric sequences with standard phosphodiester linkages, promising candidates for antisense therapies.[2][3]

However, the very stability that makes MP linkages biologically robust also presents a significant chemical challenge. The methylphosphonate backbone is highly susceptible to degradation under the standard basic conditions—typically concentrated ammonium hydroxide—used to deprotect synthetic oligonucleotides.[5][6] This sensitivity necessitates specialized deprotection strategies to ensure the integrity of the final product. Ethylenediamine (EDA) has emerged as the reagent of choice for this purpose, offering effective removal of nucleobase-protecting groups while preserving the delicate MP backbone.[5][6]

This guide provides a comprehensive overview of the EDA deprotection of methylphosphonate DNA, detailing the underlying chemical principles, potential side reactions, and a field-proven, high-yield protocol.

The Deprotection Mechanism: A Balancing Act

The synthesis of oligonucleotides on a solid support relies on protecting groups on the exocyclic amines of the nucleobases (e.g., benzoyl on cytosine and adenine, isobutyryl on guanine) to prevent unwanted side reactions during chain elongation. The final step post-synthesis is the removal of these groups.

While effective for standard DNA, concentrated ammonium hydroxide rapidly cleaves the methylphosphonate backbone.[5] Ethylenediamine, a milder base, effectively removes the acyl protecting groups from the nucleobases without causing significant backbone hydrolysis.

However, the use of EDA is not without its own challenges. A critical side reaction is the transamination of the N4-benzoyl-dC (bz-dC) protecting group, where EDA can displace the benzoyl group and form a persistent EDA adduct on the cytosine base.[5][7][8][9][10] This modification can occur at rates as high as 15% per cytosine residue.[5][7] Similarly, guanine bases can also be susceptible to modification, particularly if modified during the synthesis cycle.[5]

To circumvent these issues, two primary strategies have been developed:

  • Use of Alternative Protecting Groups: Replacing the N4-benzoyl group on dC with a more labile group like N4-isobutyryl (ibu-dC) or acetyl (Ac-dC) eliminates the transamination side reaction.[5][11]

  • Optimized Deprotection Protocols: A novel one-pot method has been developed that significantly improves yield and purity compared to older two-step procedures.[7][9][10] This method involves a brief initial treatment with dilute ammonia followed by the addition of EDA.

The initial ammonia treatment serves a dual purpose: it can revert certain modifications on dG that may have occurred during synthesis and begins the deprotection process under conditions that are mild enough to avoid significant backbone degradation.[5][7] The subsequent addition of EDA, which is also an excellent solvent for MP oligos, completes the deprotection efficiently.[5]

Chemical Deprotection Pathway and Side Reaction

cluster_main Main Deprotection Pathway cluster_side Side Reaction Bz_dC N4-Benzoyl-dC Deprotected_dC Deprotected dC Bz_dC->Deprotected_dC Successful Removal Ibu_dC N4-Isobutyryl-dC Ibu_dC->Deprotected_dC Successful Removal EDA_reagent Ethylenediamine (EDA) EDA_reagent->Bz_dC EDA_reagent->Ibu_dC Bz_dC_side N4-Benzoyl-dC Transamination Transaminated dC-EDA Adduct Bz_dC_side->Transamination Undesired Transamination EDA_side Ethylenediamine (EDA) EDA_side->Bz_dC_side

Caption: Mechanism of EDA deprotection and potential side reaction.

Critical Parameters for Successful Deprotection

Optimizing the deprotection of methylphosphonate oligonucleotides requires careful control of several key parameters. The following table summarizes these variables and provides rationale based on established protocols.

ParameterRecommended ConditionRationale & Key Considerations
Deprotection Reagent 1. Dilute Ammonium Hydroxide2. Ethylenediamine (EDA)The one-pot method utilizing both reagents in sequence provides the highest yield and purity.[5][7][9][10] EDA alone is effective but the ammonia pre-treatment minimizes side reactions.
Nucleobase Protection dC: N4-isobutyryl (ibu) or acetyl (Ac)dA: N6-benzoyl (bz)dG: N2-isobutyryl (ibu)Using ibu-dC or Ac-dC instead of bz-dC is critical to prevent the transamination side reaction with EDA.[5][7]
Reaction Temperature Room TemperatureThe deprotection reaction proceeds efficiently at ambient temperature without the need for heating, which could increase backbone degradation.[7][9][10]
Reaction Time 30 minutes (Ammonia)+ 6 hours (EDA)These timings have been optimized to ensure complete removal of protecting groups while minimizing unwanted side reactions.[7][9][10]
Solvent/Co-solvent None required for one-pot method.EDA itself is a good solvent for MP oligonucleotides.[5] Older methods sometimes used co-solvents like ethanol or toluene.[6][12]
Quenching Dilution and neutralization (e.g., with acetic acid)Stops the reaction and prepares the crude oligonucleotide solution for subsequent purification steps.[7][9]

Experimental Protocol: High-Yield One-Pot Deprotection

This protocol is adapted from the improved method described by Hogrefe et al., which has been shown to increase product yields by up to 250% compared to older two-step methods.[7][9] It is designed for oligonucleotides synthesized using nucleoside phosphoramidites with the recommended protecting groups (e.g., ibu-dC).

Materials and Reagents
  • Methylphosphonate oligonucleotide bound to solid support (e.g., CPG) in a synthesis column or vial.

  • Dilute Ammonium Hydroxide (e.g., 2 M NH₄OH).

  • Ethylenediamine (EDA), reagent grade.

  • Acetic Acid (2 M aqueous solution).

  • Nuclease-free water.

  • Microcentrifuge tubes.

  • Equipment for purification (e.g., HPLC system, desalting cartridges).

Workflow for One-Pot Deprotection

start Start: Support-Bound Protected MP-Oligo step1 Step 1: Ammonia Pre-treatment (30 min, RT) start->step1 step2 Step 2: Add EDA (6 hours, RT) step1->step2 step3 Step 3: Dilute & Neutralize (Stop Reaction) step2->step3 step4 Step 4: Isolate Crude Oligo (e.g., Centrifugation) step3->step4 step5 Step 5: Purify Oligo (HPLC, Desalting) step4->step5 end_node End: Purified Deprotected MP-Oligo step5->end_node

Caption: Workflow of the one-pot EDA deprotection protocol.

Step-by-Step Methodology
  • Preparation:

    • Transfer the solid support containing the synthesized methylphosphonate oligonucleotide from the synthesis column to a suitable reaction vial (e.g., a 2 mL screw-cap microcentrifuge tube).

  • Ammonia Pre-treatment:

    • Add dilute ammonium hydroxide to the solid support to just cover it (typically 200-500 µL for a 1 µmol scale synthesis).

    • Seal the vial tightly and let it stand at room temperature for 30 minutes.

    • Rationale: This brief, mild basic treatment begins the removal of protecting groups and helps revert potential modifications on guanine residues without damaging the MP backbone.[5][7]

  • Ethylenediamine Treatment:

    • Carefully open the vial and add an equal volume of ethylenediamine directly to the ammonia solution. For a 1 µmol synthesis, adding ~500 µL of EDA is typical.

    • Seal the vial tightly and mix gently by inversion.

    • Allow the reaction to proceed for 6 hours at room temperature.

    • Rationale: EDA completes the deprotection of all nucleobases and cleaves the oligonucleotide from the solid support.[7][9]

  • Quenching and Product Recovery:

    • After 6 hours, dilute the reaction mixture with nuclease-free water (e.g., add 1 mL).

    • Neutralize the solution by adding 2 M acetic acid until the pH is approximately 7.0.

    • Caution: The neutralization reaction is exothermic. Add the acid slowly.

    • Centrifuge the vial to pellet the solid support.

    • Carefully transfer the supernatant, which contains the crude deprotected oligonucleotide, to a new sterile tube.

  • Purification:

    • The crude oligonucleotide solution is now ready for purification. The choice of method depends on the desired purity and downstream application.

    • Desalting: For applications not requiring high purity, remove residual salts using a desalting column or ethanol precipitation.

    • HPLC Purification: For high-purity oligonucleotides, reverse-phase HPLC (RP-HPLC) or ion-exchange HPLC (IE-HPLC) is recommended to separate the full-length product from any truncated sequences or remaining impurities.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Low Yield of Final Product Incomplete deprotection or cleavage.Ensure fresh, high-quality EDA and ammonia are used. Verify reaction times and ensure the solid support is fully wetted by the reagents.
Physical loss during workup.Be careful during supernatant transfer after centrifugation. Ensure proper precipitation if using that method.
Presence of Side Products (Observed in HPLC/MS) Transamination of N4-benzoyl-dC.This is a known issue with bz-dC.[5] Synthesize future oligonucleotides using N4-isobutyryl-dC or N4-acetyl-dC to eliminate this side reaction.[5][11]
Incomplete deprotection.Extend the EDA incubation time slightly (e.g., to 8 hours), but be mindful that prolonged exposure is not ideal.
Evidence of Backbone Degradation Exposure to harsh basic conditions.The methylphosphonate backbone is base-labile.[5][6] Strictly avoid concentrated ammonium hydroxide or elevated temperatures. Ensure the one-pot protocol is followed precisely.
Poor Solubility of Crude Product Methylphosphonate oligos can have lower aqueous solubility than phosphodiester DNA.[4]The one-pot method using EDA (a good solvent for MP oligos) helps mitigate this.[5] If issues persist after drying, resuspend in a buffer with a small amount of organic solvent like acetonitrile before HPLC purification.

References

  • A rapid method for the purification of deprotected oligodeoxynucleotides. Oxford Academic. Available at: [Link]

  • An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides. PubMed. Available at: [Link]

  • MethylPhosphonate Oligonucleotide Modification. Bio-Synthesis Inc. Available at: [Link]

  • Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages. PMC. Available at: [Link]

  • Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, Oxford Academic. Available at: [Link]

  • Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure R P Methylphosphonate Linkages. Nucleic Acids Research, Oxford Academic. Available at: [Link]

  • Deprotection and purification of oligonucleotides and their derivatives. Google Patents.
  • Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, Oxford Academic. Available at: [Link]

  • Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. PubMed. Available at: [Link]

  • Methyl Phosphonamidites. Glen Research. Available at: [Link]

  • Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. Available at: [Link]

  • (PDF) Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. ResearchGate. Available at: [Link]

  • Synthesis of oligodeoxynucleoside methylphosphonates utilizing the fert-butylphenoxyacetyl group for exocyclic amine protection. Oxford Academic. Available at: [Link]

  • Reaction product of a phosphorous acid with ethyleneamines for flame resistance. Google Patents.
  • ethylenediamine phosphate containing scale inhibitors. ResearchGate. Available at: [Link]

  • REACTION PRODUCT OF A PHOSPHOROUS ACID WITH ETHYLENEAMINES, FORMALDEHYDE AND AMINE FOR FLAME RESISTANCE. European Patent Office. Available at: [Link]

  • 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes. Oxford Academic. Available at: [Link]

  • Ethylenediamine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • The Medicinal Chemistry of Artificial Nucleic Acids and Therapeutic Oligonucleotides. MDPI. Available at: [Link]

  • Hydrothermal Synthesis and Characterization of an Ethylenediamine-Templated Mixed-Valence Titanium Phosphate. ACS Publications. Available at: [Link]

  • Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing. Lucigen. Available at: [Link]

  • Deprotection Guide. Glen Research. Available at: [Link]

  • Reagents for oligonucleotide cleavage and deprotection. Google Patents.
  • Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. Glen Research. Available at: [Link]

  • An efficient deprotection method for 5′-[O,O-bis(pivaloyloxymethyl)]-(E)-vinyl phosphonate containing oligonucleotides. ResearchGate. Available at: [Link]

  • Oligonucleotide synthesis under mild deprotection conditions. RSC Publishing. Available at: [Link]

Sources

Method

Application Note: High-Fidelity Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

Abstract & Introduction Methylphosphonate (MP) oligonucleotides represent a critical class of antisense compounds where the ionic phosphodiester linkage is replaced by a non-ionic methylphosphonate linkage. This substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methylphosphonate (MP) oligonucleotides represent a critical class of antisense compounds where the ionic phosphodiester linkage is replaced by a non-ionic methylphosphonate linkage. This substitution confers two distinct advantages: absolute resistance to nucleases and increased cellular uptake due to the neutral backbone.[1]

However, the synthesis of MP oligonucleotides presents unique chemical challenges compared to standard DNA synthesis. The introduction of the methyl group directly to the phosphorus atom creates steric hindrance during coupling and, more critically, renders the backbone susceptible to cleavage under strong basic conditions.

This guide details a field-proven protocol for the synthesis of MP oligonucleotides. It deviates from standard DNA workflows in two specific areas: coupling kinetics and post-synthetic deprotection . Failure to adhere to these modified protocols—specifically the deprotection strategy—will result in catastrophic chain scission and product loss.

Critical Reagent Selection

Before initiating synthesis, the choice of phosphonamidite monomers is paramount to preventing side reactions during the aggressive deprotection phase required for MP oligos.

Monomer Protection Strategy
  • dA and dG: Standard Benzoyl (Bz) or Isobutyryl (iBu) protection is acceptable.

  • dC (Critical): You must use Acetyl-protected dC (Ac-dC) rather than Benzoyl-dC.

    • Reasoning: The deprotection reagent (Ethylenediamine) is a potent nucleophile. It can attack the C4 position of Benzoyl-dC, leading to transamination (modification of the base). The Acetyl group is removed much faster, mitigating this risk.

Activator Selection
  • Preferred: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Concentration: 0.25 M.

  • Rationale: Methylphosphonamidites are less reactive due to the steric bulk of the methyl group. Stronger nucleophilic activators like ETT improve coupling efficiency compared to standard tetrazole.

Solid-Phase Synthesis Cycle[2][3][4]

The synthesis is performed on standard Controlled Pore Glass (CPG) or Polystyrene supports.[2] The cycle follows the standard phosphoramidite workflow but requires specific modifications to the Coupling step.

Cycle Parameters Table
StepReagentConcentrationTime (Scale < 1 µmol)Notes
1. Detritylation TCA or DCA in Toluene/DCM3%~60-80 secStandard protocol.
2. Coupling MP-Amidite + Activator (ETT)0.1 M 6.0 min CRITICAL: 12x longer than DNA (30s).
3. Capping Acetic Anhydride / N-MethylimidazoleStandardStandardCaps unreacted 5'-OH.
4.[3] Oxidation Iodine in THF/Pyridine/H2O0.02 M30-60 secStandard iodine oxidation works for MP.
Mechanism of Action

Unlike H-phosphonates, which are oxidized at the very end of the synthesis, methylphosphonamidites are oxidized cycle-by-cycle . The P(III) methylphosphonite intermediate is converted to the P(V) methylphosphonate immediately. While the P-Me bond is stable to iodine, the oxidation step must be anhydrous enough to prevent hydrolysis of the active intermediate before oxidation occurs, though standard commercial oxidizers usually suffice.

Synthesis Workflow Diagram

SynthesisCycle Start CPG Support (DMT-ON) Deblock 1. Detritylation (TCA/DCM) Start->Deblock Coupling 2. Coupling (MP-Amidite + ETT) *6 Minutes* Deblock->Coupling Free 5'-OH Capping 3. Capping (Ac2O / NMI) Coupling->Capping P(III) Linkage Oxidation 4. Oxidation (I2 / Py / H2O) Capping->Oxidation Cap Failures CycleCheck Next Cycle? Oxidation->CycleCheck P(V) Methylphosphonate CycleCheck->Deblock Yes (Repeat) Final Final Detritylation (Optional) CycleCheck->Final No (Finish)

Caption: Figure 1. The Methylphosphonamidite Synthesis Cycle. Note the extended coupling time highlighted in yellow.

Deprotection & Cleavage (The Danger Zone)

This is the most critical section of this Application Note. Do not use standard Ammonium Hydroxide at elevated temperatures.

The Chemistry of Failure

The methylphosphonate linkage is electroneutral. However, the phosphorus center is susceptible to nucleophilic attack. Under high heat and strong base (e.g., NH4OH at 55°C), the backbone undergoes cleavage (chain scission), resulting in a soup of monomeric and dimeric fragments.

The Validated Protocol: EDA/EtOH

To preserve the backbone while removing base protecting groups, we utilize Ethylenediamine (EDA) .

  • Reagent: Ethylenediamine / Ethanol (1:1 v/v).

  • Conditions: Ambient Temperature (20-25°C).

  • Duration: 6 Hours.[4][5][6]

  • Vessel: Glass or Polypropylene vial (sealed).

Step-by-Step Deprotection Protocol
  • Dry the Column: Ensure the synthesis column is free of acetonitrile by flushing with Argon.

  • Transfer: Open the column and transfer the CPG beads to a clean vial.

  • Add Reagent: Add 1.0 - 2.0 mL of the EDA/EtOH (1:1) mixture.

  • Incubate: Seal and agitate gently at room temperature for 6 hours.

  • Decant: Centrifuge briefly to settle the beads. Decant the supernatant (containing the oligo) into a fresh tube.

  • Wash: Wash the beads with 500 µL of Ethanol/Water (1:1), centrifuge, and combine with the supernatant.

  • Neutralization (Optional but Recommended): The solution is highly basic. If proceeding to HPLC, dilute significantly or neutralize with dilute acetic acid to pH 7-8, keeping in mind the solubility limits.

Deprotection Logic Flow

Deprotection Input Protected MP Oligo (on CPG) BadPath Ammonium Hydroxide 55°C Input->BadPath Avoid GoodPath EDA / EtOH (1:1) Room Temp, 6h Input->GoodPath Recommended ResultBad Backbone Cleavage (Failed Synthesis) BadPath->ResultBad ResultGood Intact MP Oligo (Base Deprotected) GoodPath->ResultGood

Caption: Figure 2. Decision tree for deprotection. The EDA/EtOH route is the only validated path for backbone stability.

Quality Control & Analysis

HPLC Profile: The "Broad Peak" Phenomenon

Unlike natural DNA, which is achiral at the phosphorus atom (due to the pro-R/pro-S equivalence of the non-bridging oxygens), methylphosphonates have a chiral center at every phosphorus linkage.

  • A 20-mer MP oligo contains 19 chiral centers.

  • This results in

    
     diastereomers.
    
  • Result: On RP-HPLC, the product will not elute as a sharp single peak. It will appear as a broad, hump-like peak . This is normal and indicates a successful synthesis of the diastereomeric mixture.

Solubility

MP oligonucleotides are uncharged and more hydrophobic than DNA.

  • They may precipitate in 100% aqueous buffers.

  • Recommendation: Dissolve in 50% Acetonitrile/Water or 50% Ethanol/Water for storage and analysis.

References

  • Glen Research. Methyl Phosphonamidites Application Note. Retrieved from [Link]

  • Hogrefe, R.I., et al. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure.[5][6] Nucleic Acids Research, 21(8), 2031–2038. [Link]

  • Miller, P.S., et al. (1983). Synthesis and biochemical properties of substituted oligodeoxynucleotides.[1] In Oligonucleotides and Analogues: A Practical Approach.

  • Agilent Technologies. Genome Engineering and Nucleic Acid Synthesis Protocols.[Link]

Sources

Application

Application Note: Precision Synthesis of Chimeric Methylphosphonate-Phosphodiester Oligonucleotides

Executive Summary & Strategic Rationale The synthesis of chimeric oligonucleotides—specifically those alternating between methylphosphonate (MP) and phosphodiester (PO) linkages—represents a critical competency in therap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of chimeric oligonucleotides—specifically those alternating between methylphosphonate (MP) and phosphodiester (PO) linkages—represents a critical competency in therapeutic development.[1] While PO linkages maintain aqueous solubility and recruit RNase H for catalytic mRNA degradation, MP linkages introduce non-ionic character, enhancing lipophilicity and conferring absolute resistance to nucleases.

However, the synthesis of these chimeras is fraught with a specific chemical peril: the fragility of the P-C bond during deprotection.

This guide deviates from standard DNA synthesis protocols to address the three primary failure modes in MP chimera production:

  • Backbone Degradation: Standard ammonium hydroxide deprotection cleaves the MP linkage.

  • Base Transamination: The required alternative deprotection reagent (Ethylenediamine) can modify Cytosine bases if not protected correctly.

  • Oxidative Hydrolysis: The MP intermediate is sensitive to water during the oxidation step.

Strategic Design: The "Gapmer" Configuration

To maximize therapeutic index, we recommend a "Gapmer" design. This configuration utilizes MP wings for stability and uptake, flanking a central PO core for biological activity.

RegionLinkage TypeFunctionChemical Property
5'-Wing (3-5 bases) Methylphosphonate (MP)Exonuclease ResistanceNon-ionic, Hydrophobic
Central Gap (6-10 bases) Phosphodiester (PO)RNase H RecruitmentAnionic, Hydrophilic
3'-Wing (3-5 bases) Methylphosphonate (MP)Exonuclease ResistanceNon-ionic, Hydrophobic

Critical Reagent Selection

Success is determined before the synthesizer is started. You must select monomers that withstand the harsh transamination conditions of the deprotection step.

A. Monomers (The "Ac-dC" Rule)

Standard Benzoyl-dC (Bz-dC) is susceptible to transamination by Ethylenediamine (EDA), leading to N4-aminoethyl-cytosine side products.

  • Requirement: Use Acetyl-dC (Ac-dC) phosphoramidites and methyl phosphonamidites. The acetyl group is removed rapidly, preventing the side reaction.

  • Purines: Standard iBu-dG and Bz-dA are generally acceptable, though Phenoxyacetyl (PAC) protected monomers offer milder deprotection kinetics.

B. Oxidizers (The "Anhydrous" Preference)

While standard Iodine/Water/Pyridine can be used, it risks hydrolyzing the reactive methylphosphonite intermediate before oxidation is complete.

  • Recommendation: Use tert-Butyl Hydroperoxide (t-BuOOH) (10% in Acetonitrile) for MP coupling steps if your synthesizer allows bottle switching. It provides a non-aqueous oxidation route, preserving the P-C bond integrity.

Automated Synthesis Protocol

Workflow Logic

The following diagram illustrates the decision matrix required during the synthesis cycle.

SynthesisCycle Start Start Synthesis Cycle Deblock 1. Detritylation (TCA in DCM) Start->Deblock Coupling 2. Coupling (Activator + Monomer) Deblock->Coupling Decision Linkage Type? Coupling->Decision Ox_PO 3a. PO Oxidation (0.02M Iodine/Water) Decision->Ox_PO Phosphodiester Ox_MP 3b. MP Oxidation (t-BuOOH in ACN) Decision->Ox_MP Methylphosphonate Cap 4. Capping (Ac2O + NMI) Ox_PO->Cap Ox_MP->Cap Loop Next Cycle? Cap->Loop Loop->Deblock Yes End Proceed to Deprotection Loop->End No

Figure 1: Bifurcated oxidation strategy for high-fidelity chimera synthesis.

Step-by-Step Parameters
  • Concentration: Dissolve Methyl Phosphonamidites at 0.1 M in anhydrous Acetonitrile.

  • Coupling Time: Increase coupling time to 3–6 minutes for MP monomers. The steric bulk of the methyl group slows kinetics compared to standard amidites.

  • Oxidation:

    • If using Iodine: Ensure the solution is fresh. Water content must be controlled.

    • If using t-BuOOH: Oxidation time should be 1–2 minutes .

  • Capping: Standard Cap A/Cap B (Acetic Anhydride/N-Methylimidazole) is effective.

Deprotection & Cleavage (The Danger Zone)

WARNING: Do NOT use Ammonium Hydroxide or AMA (Ammonium/Methylamine) at high temperatures. This will cause rapid strand scission of the methylphosphonate backbone.

The "EDA/EtOH" Protocol

This protocol relies on Ethylenediamine (EDA), which acts as a nucleophile to remove base protecting groups without attacking the non-ionic MP linkage.

Reagents:
  • Reagent A: Ethylenediamine (EDA) - Must be anhydrous and colorless.

  • Reagent B: Absolute Ethanol (EtOH).

  • Neutralizer: 10% Acetic Acid in Water.[2]

Protocol Steps:
  • Preparation: Mix EDA and EtOH in a 1:1 (v/v) ratio. Prepare fresh.

  • Incubation: Add 1.0 mL of the mixture to the synthesis column (or vial containing CPG).

  • Reaction: Incubate at Room Temperature (25°C) for 6 hours .

    • Note: Do not heat. Heat promotes transamination and backbone degradation.

  • Decanting: Carefully remove the supernatant (containing the oligo) from the CPG support.

  • Neutralization (Critical):

    • The solution is highly basic. Slowly add dilute Acetic Acid (or dilute HCl) to adjust pH to ~7.0–8.0.

    • Why? Injecting highly basic EDA solutions into an HPLC column will destroy the silica matrix.

  • Desalting: Evaporate the ethanol/EDA mixture (speed-vac) or perform a Sephadex G-25 spin column purification to remove excess diamine.

Deprotection Input CPG-Bound Chimera Choice Reagent Choice Input->Choice Path_Bad NH4OH / AMA (Heat) Choice->Path_Bad Standard Path_Good EDA : EtOH (1:1) (Room Temp, 6h) Choice->Path_Good Specialized Result_Bad Backbone Cleavage (FAILURE) Path_Bad->Result_Bad Result_Good Intact Chimera (SUCCESS) Path_Good->Result_Good

Figure 2: The critical divergence in deprotection chemistry for MP oligos.

Purification & Analysis

HPLC Nuances

Methylphosphonate linkages are non-ionic and chiral. This alters the chromatography profile significantly.

  • Broadening: Expect broader peaks than standard DNA. The MP linkages create

    
     diastereomers (Rp and Sp configurations), which resolve slightly differently on C18 columns.
    
  • Retention Time: MP oligos are more hydrophobic (lipophilic). They will elute later than their PO counterparts on Reverse Phase (RP-HPLC).

  • Buffer: Use Triethylammonium Acetate (TEAA) pH 7.0 / Acetonitrile gradients.

Quality Control (QC)
  • Mass Spec (ESI-MS): The mass of a Methylphosphonate unit is 14.02 Da less than a standard phosphate unit (P-CH3 vs P-OH).

    • Calculation:

      
      .
      
  • Solubility Check: Resuspend the final pellet in 50% Acetonitrile/Water first, then dilute to aqueous buffer. High-MP content oligos may precipitate in pure water.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Mass Spec shows +28 Da adducts Transamination of CytosineSwitch to Ac-dC monomers; ensure EDA is fresh.
Low Yield / Short Fragments Backbone cleavage during deprotectionVerify temperature was < 25°C ; Confirm NO Ammonia was used.
Insoluble Pellet High MP content (Hydrophobic)Dissolve in 20-50% Acetonitrile before adding water.
Broad/Split HPLC Peaks Diastereomer separationThis is normal for MP oligos. Do not cut the peak too aggressively.

References

  • Hogrefe, R. I., et al. (1993). "Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure." Nucleic Acids Research, 21(9), 2031–2038.[2][3] [Link]

  • Glen Research. "Methyl Phosphonamidites: Technical Bulletin." Glen Research Reports. [Link]

  • Miller, P. S., et al. (1986).[4] "Solid-phase syntheses of oligodeoxyribonucleoside methylphosphonates." Biochemistry, 25(18), 5092–5097.[4] [Link]

  • Reynolds, M. A., et al. (1996).[4] "Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages." Nucleic Acids Research, 24(22), 4584–4591. [Link]

Sources

Method

Application Note: Purification of Neutral Methylphosphonate Oligonucleotides

Introduction: The Neutral Backbone Challenge Methylphosphonate oligonucleotides (MPOs) represent a unique class of nucleic acid analogs where the negatively charged phosphodiester linkage is replaced by a non-ionic methy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Neutral Backbone Challenge

Methylphosphonate oligonucleotides (MPOs) represent a unique class of nucleic acid analogs where the negatively charged phosphodiester linkage is replaced by a non-ionic methylphosphonate group.[1][2][3] This modification confers nuclease resistance and enhanced cellular uptake via passive diffusion. However, the neutrality and chirality of the backbone introduce distinct purification challenges that render standard DNA protocols (like Anion Exchange Chromatography or standard Ammonium Hydroxide deprotection) ineffective or destructive.

Core Technical Challenges
  • Hydrophobicity: Lacking a charged backbone, MPOs behave more like organic polymers than nucleic acids. They are often insoluble in pure water and require organic co-solvents.

  • Chirality: Each methylphosphonate linkage creates a chiral center (

    
     and 
    
    
    
    ).[4] A 20-mer MPO exists as a mixture of
    
    
    diastereomers, resulting in broad elution profiles on HPLC rather than sharp peaks.
  • Chemical Sensitivity: The methylphosphonate linkage is susceptible to cleavage under strong basic conditions (e.g., hot concentrated ammonia), requiring specialized deprotection chemistries.

Strategic Workflow Overview

The purification of MPOs requires a paradigm shift from "Charge-Based" to "Hydrophobicity-Based" separation. The following decision matrix outlines the critical path:

MPO_Workflow Synthesis Solid Phase Synthesis (Methylphosphonamidites) Deprotection Deprotection Strategy (Ethylenediamine/Ethanol) Synthesis->Deprotection Avoid Ammonia Crude Crude MPO Mixture (Neutral & Hydrophobic) Deprotection->Crude HPLC RP-HPLC Purification (C18 or Polymeric PRP-1) Crude->HPLC Decision Isomer Separation Required? HPLC->Decision Bulk Bulk Purification (Steep Gradient) Decision->Bulk No (Long Oligos) Isomer Diastereomer Separation (Shallow Gradient, <15-mer) Decision->Isomer Yes (Short Oligos) Desalt Desalting/Buffer Exchange (Sep-Pak or Dialysis) Bulk->Desalt Isomer->Desalt QC QC: MALDI-TOF & 31P-NMR Desalt->QC

Figure 1: Strategic workflow for MPO processing. Note the critical divergence at the deprotection step to avoid backbone degradation.

Protocol 1: Deprotection (The "One-Pot" Method)[5][6][7][8]

Standard ammonium hydroxide deprotection can degrade the MPO backbone and fails to solubilize the hydrophobic product effectively.[5] The Ethylenediamine (EDA) method is the industry gold standard, offering higher yields and preventing backbone cleavage.

Reagents
  • Reagent A: Ammonium Hydroxide (28-30%), diluted 1:1 with water (if using the two-step variant).

  • Reagent B: Anhydrous Ethylenediamine (EDA) / Absolute Ethanol (1:1 v/v).

  • Neutralization Buffer: 5% Acetic Acid in Acetonitrile.

Step-by-Step Procedure
  • Resin Preparation: Dry the synthesis column (CPG or Polystyrene) thoroughly with Argon.

  • Initial Cleavage (Optional but Recommended): Treat the support with Dilute Ammonium Hydroxide (1:1 with water) for 30 minutes at room temperature.

    • Why? This step removes the exocyclic amine protecting groups (like Benzoyl-dC) which can otherwise transaminate with EDA.

  • EDA Treatment: Decant the ammonia (if used) or directly treat the support with Reagent B (EDA/EtOH) for 6 hours at room temperature.

    • Note: Ensure the resin is fully immersed. The MPO is soluble in this organic mixture.

  • Collection: Filter the supernatant (containing the MPO) into a glass vial. Wash the resin 3x with Acetonitrile/Water (1:1).

  • Neutralization: Slowly add the Neutralization Buffer to the combined filtrate until pH reaches ~7.0.

    • Caution: Exothermic reaction. Cool on ice if necessary.

  • Evaporation: Evaporate solvents using a SpeedVac. Do not dry completely to a hard pellet, as MPOs can be difficult to resolubilize. Resuspend immediately in 20-50% Acetonitrile/Water.

Protocol 2: Reverse-Phase HPLC Purification

Since MPOs are neutral, Anion Exchange (AEC) is ineffective. Reverse-Phase (RP-HPLC) is the primary method. The hydrophobicity of the methylphosphonate groups dominates the interaction.

System Configuration
  • Column: Polymeric RP (e.g., Hamilton PRP-1) or High-Carbon Load C18 (e.g., Waters XBridge C18). Polymeric columns are preferred for their pH stability and lack of silanol interactions.

  • Temperature: 50°C - 60°C (Reduces secondary structure and improves peak shape).

  • Detection: UV 260 nm.[4][6]

Mobile Phases
  • Buffer A: 50 mM Triethylammonium Acetate (TEAA), pH 7.2 (or 50 mM Ammonium Acetate).

  • Buffer B: 100% Acetonitrile (ACN).

Gradient Strategy

The choice of gradient depends on whether you need to separate diastereomers (possible for short oligos) or purify the full-length product from failure sequences.

ParameterBulk Purification (Long Oligos >15-mer) Diastereomer Separation (Short Oligos <12-mer)
Initial %B 10%5%
Gradient Slope 1% B per minute0.2% - 0.5% B per minute
Flow Rate 1.0 mL/min (Analytical)0.5 - 0.8 mL/min (Analytical)
Elution Profile Broad "hump" (unresolved isomers)Multiple peaks (Rp/Sp isomers)
Goal Remove n-1 failures & protecting groupsIsolate specific chiral forms

Detailed Protocol:

  • Equilibration: Equilibrate column with 10% Buffer B until baseline is stable.

  • Injection: Inject sample dissolved in 30% ACN. (Avoid injecting pure water samples to prevent precipitation on the column head).

  • Run: Execute gradient.

    • Trityl-On: If the DMT group is present, the full-length MPO will elute significantly later (higher hydrophobicity) than failure sequences.

    • Trityl-Off: The MPO will elute based on intrinsic hydrophobicity.

  • Fraction Collection: Collect the main peak. For "Bulk" runs, collect the entire broad peak. For "Isomer" runs, collect distinct peaks if resolution permits.

Post-Purification Handling & QC

Desalting

Standard desalting (e.g., Sephadex G-25) using water can cause MPOs to precipitate.

  • Protocol: Use Sep-Pak C18 cartridges.

    • Load MPO fraction.

    • Wash with 5% ACN (removes salts).

    • Elute with 50% Acetonitrile/Water .

    • Lyophilize.

Quality Control (QC)
  • MALDI-TOF MS: The preferred method. MPOs ionize well. Use a matrix of 3-hydroxypicolinic acid (3-HPA).

    • Expectation: Mass will be lower than natural DNA (Phosphodiester P-O vs P-CH3 mass difference).

  • 31P-NMR: Diagnostic for backbone integrity.[7]

    • Signal: Methylphosphonates resonate at ~30-33 ppm , distinct from phosphodiesters (~0 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation Sample in pure water or low organic solvent.Dissolve samples in 30-50% Acetonitrile or Methanol.
Broad/Split Peaks Diastereomeric mixture (normal for MPOs).Accept broad peak for long oligos. Use flatter gradient and higher temp (60°C) to merge peaks if possible.
Low Yield Backbone degradation during deprotection.[5]Switch to EDA/Ethanol method. Avoid hot ammonia.
Retention Shift Loss of DMT group or incomplete deprotection.Verify Trityl status. Check for benzoyl-dC adducts (mass +105 Da).

References

  • Hogrefe, R. I., et al. (1993). "Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure." Nucleic Acids Research, 21(9), 2031–2038. Link

  • Miller, P. S., et al. (1983). "Synthesis and biological effects of acyclic nucleoside methylphosphonates." Biochemistry, 22(6), 1369–1377. Link

  • Thiviyanathan, V., et al. (2002). "Structure of a hybrid methylphosphonate/phosphodiester DNA duplex." Nucleic Acids Research, 30(14), 3043–3049. Link

  • Agrawal, S., & Goodchild, J. (1987). "Oligodeoxynucleoside methylphosphonates: synthesis and enzymic degradation." Tetrahedron Letters, 28(31), 3539-3542. Link

  • TriLink BioTechnologies. "Troubleshooting the Synthesis of Modified Oligonucleotides." Application Notes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Methylphosphonate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for methylphosphonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for methylphosphonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial organophosphorus compounds. As your Senior Application Scientist, I've structured this guide to move beyond simple checklists and provide in-depth, cause-and-effect explanations to empower you to diagnose and resolve issues in your experiments.

Methylphosphonates, valued for their applications as therapeutic agents, probes, and synthetic intermediates, are most commonly synthesized via the Michaelis-Arbuzov or Pudovik reactions.[1][2][3] While robust, these methods are sensitive to a range of parameters that can lead to diminished yields. This guide addresses the most frequent problems in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows very low conversion of starting materials. What are the primary factors to investigate?

Low conversion is one of the most common issues and typically points to problems with reagents or reaction conditions.

A. Reagent Purity and Inertness:

  • Moisture Contamination: Trivalent phosphorus reagents (e.g., trialkyl phosphites) are highly susceptible to hydrolysis. Water contamination will convert your starting phosphite into a dialkyl phosphite and the corresponding alcohol, rendering it inactive for the Michaelis-Arbuzov reaction. Similarly, catalysts and solvents must be rigorously dried. Phenylsulfonic acid catalysts, for instance, should be vacuum-dried at 110-120°C before use.[4]

  • Reagent Grade: Ensure high-purity starting materials. For the Michaelis-Arbuzov reaction, the purity of the trialkyl phosphite is critical.[4] For Pudovik reactions, residual acids or bases in the aldehyde or ketone can interfere with the intended catalyst.

  • Inert Atmosphere: These reactions should always be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphorus reagents.

B. Reaction Conditions:

  • Temperature: The Michaelis-Arbuzov reaction often requires significant thermal energy to drive the dealkylation of the phosphonium salt intermediate.[5] Reactions with less reactive alkyl halides (chlorides vs. iodides) may require higher temperatures (120-160°C).[2][5] If your reaction is sluggish at a lower temperature, a gradual increase may be necessary. In some cases, using a pressurized reaction vessel can elevate the boiling point of the solvent and reagents (like trimethyl phosphite), allowing for higher reaction temperatures and significantly reducing reaction times from 24-48 hours to just a few hours.[4]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (see Q4). Some reactions, especially at lower temperatures or with less reactive substrates, may simply require more time to reach completion.[6]

C. Substrate Reactivity (Michaelis-Arbuzov Specific):

  • The reactivity of the alkyl halide is a critical factor. The general trend is R-I > R-Br > R-Cl.[2] Secondary and tertiary alkyl halides are often poor substrates and may lead to elimination side products instead of the desired phosphonate.[2] Aryl and vinyl halides are generally unreactive under standard Michaelis-Arbuzov conditions.[2]

Q2: I've formed a product, but my yield is low due to the formation of significant byproducts. What are the likely side reactions?

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates competing reaction pathways. Identifying these byproducts is key to mitigating their formation.

A. Hydrolysis and Related Side Reactions:

  • As mentioned in Q1, water is a major culprit. In the McKenna reaction for phosphonate deprotection, for example, water can react with the reagent bromotrimethylsilane (BTMS) to generate HBr, which can then cause unwanted side reactions like addition to double bonds.[6]

  • In syntheses involving oligonucleotide methylphosphonates, the phosphonate backbone is extremely sensitive to basic conditions, which can lead to complete degradation of the product.[7]

B. Competing Reactions:

  • Perkow Reaction: When using α-halo ketones or aldehydes as substrates in the Michaelis-Arbuzov reaction, a competing pathway known as the Perkow reaction can occur, yielding a vinyl phosphate instead of the expected β-ketophosphonate.[5] Running the reaction at higher temperatures can sometimes favor the Arbuzov product.[5]

  • Byproduct Reactivity: In the Michaelis-Arbuzov reaction, the newly formed alkyl halide byproduct can compete with the starting alkyl halide, leading to a mixture of products.[8] This is especially problematic if the byproduct halide is more reactive than the starting halide. Using triethyl or trimethyl phosphite can help, as they generate volatile ethyl or methyl halides that can be removed by distillation during the reaction.[8][9]

C. Rearrangements:

  • Phospha-Brook Rearrangement: In the Pudovik reaction, the initial product is an α-hydroxyphosphonate. In the presence of a strong base, this intermediate can undergo a phospha-Brook rearrangement to form a phosphate, which is an isomer of the desired product.[10][11] Careful selection of a milder base catalyst (e.g., DBN, triethylamine) can prevent this rearrangement.[3][10]

D. Deprotection Issues in Oligonucleotide Synthesis:

  • For researchers in drug development, the synthesis of methylphosphonate oligonucleotides presents unique challenges. Standard deprotection with ammonium hydroxide can cleave the sensitive backbone.[7] Using alternative reagents like ethylenediamine (EDA) can solve this but may introduce other side reactions, such as the transamination of protected cytidine bases.[7] An optimized, one-pot procedure involving a short, mild treatment with ammonium hydroxide followed by EDA has been shown to improve yields and purity.[7]

Q3: My reaction seems to have worked, but I'm losing most of my product during purification. What can I do?

Purification losses are often due to an unoptimized method or product instability.

A. Column Chromatography Issues:

  • Poor Separation: If your product and impurities have similar polarities, achieving good separation can be difficult.

    • Solution: Systematically optimize your eluent system using Thin-Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for your product and a ΔRf of at least 0.2 between the product and major impurities.[12] A good starting point for many phosphonates is a mixture of hexanes and ethyl acetate.[12]

    • Solution: Employ gradient elution. Start with a less polar solvent system to wash off non-polar impurities, then gradually increase the polarity to elute your desired compound.[12]

  • Streaking/Tailing on TLC/Column: This often indicates that your compound is interacting too strongly with the silica gel, which can be acidic.

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic acid may help. For basic compounds (like those containing amine groups), adding a small amount of triethylamine (e.g., 0.1-1%) can significantly improve peak shape and recovery.[12]

  • Product Degradation on Silica: Some phosphonates can be sensitive to the acidic nature of standard silica gel.

    • Solution: Consider using deactivated or neutral silica gel. You can also try alternative chromatography media like alumina.

B. Recrystallization Failures:

  • Product "Oiling Out": This occurs when the product separates as a liquid instead of forming crystals, often due to a high concentration of impurities or cooling the solution too quickly.[12]

    • Solution: Add a small amount of additional solvent to dissolve the oil, then allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[12]

  • Low Recovery: This typically means the product has significant solubility in the chosen solvent even at low temperatures, or too much solvent was used initially.[12]

    • Solution: Minimize the amount of hot solvent used for dissolution. After collecting the crystals, you can try to concentrate the mother liquor to recover a second crop of crystals.[12]

Visual Troubleshooting Workflows

To aid in diagnosing issues, the following diagrams outline logical troubleshooting pathways.

TroubleshootingWorkflow Start Low Yield Observed CheckConversion Q: Starting Material Consumed? Start->CheckConversion CheckByproducts Q: Significant Byproducts Formed? CheckConversion->CheckByproducts Yes ReagentPurity Investigate Reagent Purity: - Anhydrous Conditions? - Reagent Grade? - Inert Atmosphere? CheckConversion->ReagentPurity No ReactionConditions Optimize Reaction Conditions: - Increase Temperature? - Increase Time? - Check Catalyst? CheckConversion->ReactionConditions No IdentifyByproducts Identify Byproducts (NMR, MS) CheckByproducts->IdentifyByproducts Yes Purification Investigate Purification Step: - Optimize Chromatography - Troubleshoot Recrystallization - Check Product Stability CheckByproducts->Purification No Hydrolysis Cause: Hydrolysis? Solution: Rigorous Anhydrous Technique IdentifyByproducts->Hydrolysis SideReaction Cause: Competing Reaction? Solution: Adjust Temp/Substrate IdentifyByproducts->SideReaction Rearrangement Cause: Rearrangement? Solution: Use Milder Catalyst/Conditions IdentifyByproducts->Rearrangement MichaelisArbuzovPathways cluster_main Michaelis-Arbuzov Reaction Pathways cluster_side Common Side Reactions Reactants R-X + P(OR')₃ Intermediate [R-P⁺(OR')₃]X⁻ (Phosphonium Salt) Reactants->Intermediate SN2 Attack Product O=P(R)(OR')₂ + R'-X (Desired Phosphonate) Intermediate->Product Dealkylation (SN2) Perkow_Reactants α-Halo Ketone + P(OR')₃ Perkow_Product Vinyl Phosphate (Perkow Product) Perkow_Reactants->Perkow_Product Hydrolysis_Reactants P(OR')₃ + H₂O Hydrolysis_Product O=PH(OR')₂ (Inactive Phosphite) Hydrolysis_Reactants->Hydrolysis_Product

Caption: Desired vs. side reaction pathways in the Michaelis-Arbuzov synthesis.

Key Experimental Protocols
Protocol 1: Reaction Monitoring by TLC

This protocol is essential for determining reaction completion and identifying the presence of byproducts.

  • Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting:

    • Using a capillary tube, spot your starting material(s) on the left side of the line.

    • In the middle, spot a co-spot of the starting material and the reaction mixture.

    • On the right, spot the reaction mixture.

  • Elution: Place the plate in a sealed chamber containing your chosen eluent system (e.g., hexanes/ethyl acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if applicable). Stain the plate with an appropriate agent (e.g., potassium permanganate or phosphomolybdic acid) and gently heat to develop the spots.

  • Analysis: The reaction is complete when the starting material spot has disappeared from the reaction mixture lane. The appearance of new spots indicates product and/or byproduct formation. [12]

Protocol 2: General Anhydrous Reaction Setup (Michaelis-Arbuzov)
  • Glassware: Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while hot and purge the system with an inert gas (argon or nitrogen) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add the anhydrous solvent and liquid reagents via syringe through a rubber septum. Add solid reagents under a strong flow of inert gas.

  • Execution: Heat the reaction mixture to the target temperature. [9]For reactions involving the addition of a reagent, such as a trialkyl phosphite, add it dropwise from an addition funnel to control any exothermic processes. [9]5. Monitoring: Periodically take small aliquots from the reaction mixture using a syringe for analysis by TLC (Protocol 1) or another technique (e.g., GC, NMR). [4][13]

Data Summary: Common Analytical Techniques for Purity Assessment
TechniqueSample PreparationInformation ProvidedCommon Issues & Interpretation
TLC Dilute solution in a volatile solvent.Quick assessment of reaction progress and number of components. [12]Streaking: Compound is too polar or acidic/basic for standard silica. [12]
¹H NMR 5-10 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃). [14]Confirms structure, presence of starting materials, and ratio of products.Complex multiplets: May indicate P-H coupling. Unexpected peaks: Signal byproducts or impurities.
³¹P NMR Same as ¹H NMR.Directly observes the phosphorus environment. Confirms phosphonate formation.Phosphonates: Typically δ = 20-30 ppm. Phosphites: Typically δ = 130-140 ppm. Presence of starting phosphite indicates incomplete reaction.
Mass Spec (MS) Dilute solution in methanol or acetonitrile for ESI-MS. [13][14]Provides molecular weight of the product and fragments, confirming identity.Unexpected masses: Indicate byproducts, adducts, or impurities.
HPLC Dilute solution in mobile phase.Quantifies purity by peak area percentage. [14][15]Multiple peaks: Indicates impurities. Peak shape can indicate issues with the column or mobile phase.
References
  • Miccoli, A., et al. (2016). Chemical synthesis of RNA with site-specific methylphosphonate modifications. Methods. Available at: [Link]

  • Wikipedia. (2023). Michaelis–Arbuzov reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules. Available at: [Link]

  • CN102964382A - Method for synthesizing dimethyl methylphosphonate. Google Patents.
  • Demkowicz, S., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Richardson, R. M., & Wiemer, D. F. (2012). Diethyl Benzylphosphonate. Organic Syntheses. Available at: [Link]

  • Ford, H. T. (1953). Diisopropyl Methylphosphonate. Organic Syntheses. Available at: [Link]

  • Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology, Sixth Edition. CRC Press.
  • Boutagy, J., & Thomas, R. (1974).
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews.
  • Harvey, R. G. (1998). Recent advances in the synthesis of aromatic hydrocarbons and their derivatives by the Michaelis-Arbuzov reaction. Journal of Organometallic Chemistry.
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules.
  • Pudovik, A. N., & Konovalova, I. V. (1979). Addition Reactions of Esters of Phosphorus(III)
  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields reaction: history, mechanism, and recent progress. Russian Chemical Reviews.
  • Ghaffar, T., & Parkins, A. W. (1995). The Arbuzov reaction on metal complexes. Journal of Organometallic Chemistry.
  • Engel, R. (1977).
  • Petrov, K. A., & Chauzov, V. A. (1976).
  • McKenna, C. E., et al. (1977). A convenient, mild, and general method for the cleavage of phosphonate esters. Journal of the American Chemical Society.
  • Gancarz, R. (2002). The phospha-Brook rearrangement. Polish Journal of Chemistry.
  • ATSDR. (1997). Toxicological Profile for Diisopropyl Methylphosphonate. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • To, K. C., et al. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Reactions. Available at: [Link]

  • Sun, H., et al. (2020). A continuous synthesis method of hydroxymethyl phosphonates. Revue Roumaine de Chimie. Available at: [Link]

  • Palacios, F., et al. (2003). Synthesis of α-Aminophosphonates and Derivatives of Biological Interest. Current Medicinal Chemistry.

Sources

Optimization

Technical Guide: Optimizing Oxidation for Methylphosphonite Intermediates

Executive Summary & Scientific Context The oxidation of methylphosphonite (P(III)) to methylphosphonate (P(V)) is a critical yet perilous step in the synthesis of antisense oligonucleotides (e.g., Gapmers) and high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The oxidation of methylphosphonite (P(III)) to methylphosphonate (P(V)) is a critical yet perilous step in the synthesis of antisense oligonucleotides (e.g., Gapmers) and high-value ligand intermediates. Unlike standard phosphite triesters, the methylphosphonite intermediate possesses a phosphorus-carbon (P-C) bond that alters the electronics and steric environment of the phosphorus center.

The Central Challenge: Methylphosphonites are highly nucleophilic but the resulting P(V) backbone is sensitive to base-catalyzed cleavage and hydrolysis. Standard oxidation protocols (using 2% water/Iodine) often fail because the rate of hydrolysis of the activated P(III)-Iodine adduct competes with the desired oxygen transfer.

This guide provides two validated workflows:

  • Low-Water Iodine Oxidation: For standard automated synthesis.

  • Anhydrous Peroxide Oxidation (t-BHP): For stereopure applications and highly sensitive backbones.

Validated Experimental Protocols

Protocol A: Optimized Iodine Oxidation (Low-Water)

Best for: Automated solid-phase synthesis of standard methylphosphonate oligonucleotides.

The Causality: Standard oxidizers contain ~2% water. For methylphosphonites, this excess water promotes the hydrolysis of the P-I adduct before the P=O bond forms, resulting in H-phosphonate impurities (n-1 mass). We must starve the reaction of water to favor the kinetic product while maintaining just enough for the oxygen transfer.

ParameterStandard (Phosphate)Optimized (Methylphosphonate)
Oxidant Iodine (0.02 M)Iodine (0.02 M - 0.05 M)
Solvent THF/Pyridine/H2OTHF/Pyridine/Low H2O
Water Content ~2.0% (v/v)0.25% (v/v)
Contact Time 30–60 sec60–120 sec
Base Pyridine or LutidinePyridine (Avoid strong bases)

Step-by-Step Workflow:

  • Preparation: Prepare a solution of 0.05 M Iodine in THF/Pyridine/Water (ratio 90:10:0.25).

  • Drying: Ensure the synthesis column and lines are purged with anhydrous acetonitrile prior to the oxidation step.

  • Delivery: Deliver the oxidizer to the column. Allow a contact time of 60 seconds.

  • Refresh: Drain and apply a fresh pulse of oxidizer for another 60 seconds (total 120s) to drive completion without over-exposure.

  • Wash: Immediately wash with anhydrous acetonitrile (MeCN) to remove residual iodine and pyridine.

Protocol B: Anhydrous Oxidation (tert-Butyl Hydroperoxide)

Best for: Stereopure synthesis, "North" conformation pseudosugars, or sequences prone to iodine-mediated cleavage.

The Causality: Iodine is a mild electrophile but generates HI as a byproduct. In sensitive chimeras (e.g., 2'-exo modifications), iodine can trigger strand cleavage. Anhydrous tert-Butyl Hydroperoxide (t-BHP) acts as a direct oxygen atom donor without requiring water, eliminating hydrolysis pathways.

Step-by-Step Workflow:

  • Reagent: 1.0 M - 5.0 M t-BHP in nonane or decane (commercially available anhydrous solutions).

  • Solvent Mix: Dilute to 0.5 M in anhydrous MeCN or Toluene if viscosity is an issue for the synthesizer.

  • Activation: Ensure the P(III) coupling step is complete.

  • Oxidation: Apply t-BHP solution.[1][2]

    • Contact Time: 5–10 minutes (Slower kinetics than Iodine).

  • Quench: Wash extensively with MeCN.

Mechanism & Decision Logic (Visualization)

The following diagrams illustrate the mechanistic divergence and the troubleshooting decision logic.

G cluster_0 Oxidation Pathways P3 Methylphosphonite (P-III) I2 Iodine Adduct (P-I+) P3->I2 + I2 tBHP t-BHP (Direct O-Transfer) P3->tBHP Anhydrous H2O H2O Attack (Hydrolysis Risk) I2->H2O High Water (>1%) PV_I Methylphosphonate (P=O) I2->PV_I Low Water (0.25%) H-Phosphonate\n(Failure) H-Phosphonate (Failure) H2O->H-Phosphonate\n(Failure) PV_T Methylphosphonate (P=O) tBHP->PV_T No Acidic Byproducts

Caption: Figure 1.[3][4] Mechanistic divergence.[5] High water content in iodine oxidation promotes hydrolysis (Red path), while low water or t-BHP favors the desired P=O formation (Green path).

Troubleshooting Start Issue Observed Q1 Impurity Type? Start->Q1 Res1 H-Phosphonate (n-1) Q1->Res1 Res2 Strand Cleavage Q1->Res2 Res3 Incomplete Coupling Q1->Res3 Sol1 Action: Reduce Water to 0.25% in Oxidizer Res1->Sol1 Hydrolysis occurred Sol2 Action: Switch to Anhydrous t-BHP Res2->Sol2 Iodine sensitivity Sol3 Action: Increase Coupling Time (Not Oxidation) Res3->Sol3 Steric hindrance

Caption: Figure 2. Troubleshooting Decision Tree for Methylphosphonite Oxidation failures.

Troubleshooting Center (FAQ)

Q1: I am seeing significant H-phosphonate impurities (mass -16 vs target). Why?

Diagnosis: This is the hallmark of hydrolysis of the reactive P(III) intermediate or the P-I adduct. Technical Fix:

  • Check Reagents: Your oxidizer likely has too much water. Standard "Uni-Link" or "PO-Oxidizer" often has 2-10% water. Replace with a custom mix containing 0.25% water .

  • System Hygiene: Ensure your acetonitrile wash before oxidation is anhydrous. Residual water on the column from the previous detritylation step can spike the local water concentration.

Q2: My yield drops when synthesizing "North" conformation pseudosugar chimeras.

Diagnosis: Iodine-mediated strand cleavage.[6] Research indicates that iodine oxidation can induce cleavage in specific constrained bicyclic systems (like 2'-exo modifications) due to the Lewis acidity of the iodine or HI byproduct. Technical Fix: Switch to Protocol B (t-BHP) . Peroxides are non-acidic and do not generate electrophilic iodine species, preventing the backbone cleavage mechanism [1].

Q3: Can I use Cumene Hydroperoxide (CHP) instead of t-BHP?

Answer: Yes. CHP is often used in stereocontrolled synthesis (e.g., Wave Life Sciences' stereopure chemistry). It may offer better diastereomeric ratios ("fast" vs "slow" isomers) compared to iodine.[3] However, t-BHP is generally more available and has faster kinetics for standard achiral methylphosphonate synthesis.

Q4: The oxidation reaction is exothermic. Is this a safety concern?

Answer: Yes, P(III) to P(V) oxidation is highly exothermic.

  • Iodine: The heat is generally managed by the solvent heat capacity in flow.

  • t-BHP: If performing this on a large scale (>10 mmol), add the oxidant slowly at reduced temperature (0°C). On a standard synthesizer (1 µmol - 1 mmol), the flow rate provides sufficient heat dissipation.

References

  • Hogrefe, R. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies. Link

  • Miller, P. S., et al. (1997). Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure Rp Methylphosphonate Linkages. Nucleic Acids Research, 25(6). Link

  • Koshkin, A. A., et al. (2008). Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs. Journal of Organic Chemistry. Link

  • ATDBio. (n.d.). Solid-phase oligonucleotide synthesis: Oxidation Step. Link

Sources

Reference Data & Comparative Studies

Comparative

Tm melting temperature of methylphosphonate DNA duplexes

Publish Comparison Guide: Tm Melting Temperature of Methylphosphonate DNA Duplexes Methylphosphonate (MP) oligonucleotides represent a distinct class of nucleic acid analogs where the non-bridging oxygen of the phosphodi...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Tm Melting Temperature of Methylphosphonate DNA Duplexes

Methylphosphonate (MP) oligonucleotides represent a distinct class of nucleic acid analogs where the non-bridging oxygen of the phosphodiester backbone is replaced by a methyl group.[1] This modification renders the backbone non-ionic (neutral) and nuclease-resistant .[2]

While originally designed to enhance cellular uptake through charge neutralization, this modification introduces profound physicochemical changes—most notably in thermal stability (Tm) and solubility . This guide objectively compares MP-DNA duplex stability against native DNA, RNA, and Phosphorothioate (PS) alternatives, providing the critical data needed for rational experimental design.

Thermodynamic Stability Analysis

The melting temperature (


) of MP-DNA duplexes is governed by factors fundamentally different from native DNA due to the lack of electrostatic repulsion between strands.
A. Comparative Stability Ranking (at Physiological Salt)

Under standard physiological conditions (approx. 150 mM NaCl), the hierarchy of duplex stability is generally as follows:

Backbone TypeStability (vs. Native DNA)Mechanism of Action
2'-O-Methyl RNA High Increase (

)
C3'-endo pucker favors A-form helix; enhanced stacking.
Native DNA (PO) Baseline Standard B-form helix; stabilized by cations.
Methylphosphonate (Rp) Neutral / Slight Increase Stereopure

mimics natural geometry; no charge repulsion.
Methylphosphonate (Racemic) Significant Decrease (

)
Steric clashes from

isomers destabilize the helix.
Phosphorothioate (PS) Decrease (

)
Sulfur atom size and chirality disturb hydration/stacking.

Critical Insight: Racemic MP-DNA (the commercially available form) is a mixture of


 and 

diastereomers. The

isomer causes significant steric hindrance, lowering the

by approximately 0.5°C to 1.5°C per modification compared to native DNA.
B. The Chirality Effect: vs.

Unlike native DNA, MP linkages create a chiral center at the phosphorus atom.

  • 
     Isomer:  The methyl group points away from the helix axis (pseudo-equatorial), mimicking the natural geometry. Duplexes are stable.[3][4]
    
  • 
     Isomer:  The methyl group projects into the minor groove (pseudo-axial), causing steric clashes and significantly reducing 
    
    
    
    .
C. The "Salt Independence" Phenomenon

This is the defining characteristic of MP-DNA.

  • Native DNA:

    
     is highly dependent on salt.[5] Low salt = strong repulsion = low 
    
    
    
    .
  • MP-DNA:

    
     is independent  of ionic strength because the backbone is neutral.
    
    • Result: At very low salt concentrations (<10 mM), MP-DNA duplexes can actually be more stable than native DNA duplexes because the native strands repel each other, while MP strands do not.

Comparative Performance Data

The following table summarizes experimental data for a 15-mer sequence (e.g., 5'-d(A)_15-3') hybridized to a complementary native DNA target.

FeatureNative DNA (PO)Methylphosphonate (Racemic)Phosphorothioate (PS)
Backbone Charge Negative (-1 per base)Neutral (0)Negative (-1 per base)

(100 mM NaCl)
~60.8°C ~34.3°C (

C)
~50-55°C

(10 mM NaCl)
< 20°C (Unstable)~34.0°C (Stable)Low (Salt dependent)
Nuclease Resistance LowHighHigh
Aqueous Solubility HighPoor (Aggregates)High
Chirality Issues NoneYes (

isomers)
Yes (

isomers)

Structural & Mechanistic Visualization

The diagram below illustrates the structural differences and the impact of chirality on the duplex.

MP_DNA_Structure cluster_0 Native DNA Backbone cluster_1 Methylphosphonate (MP) Backbone PO Phosphodiester (PO) Negative Charge (-) Achiral Phosphorus MP_Racemic Racemic Mixture (Standard Synthesis) PO->MP_Racemic Modification: O -> CH3 MP_Rp Rp Isomer (Methyl Outward) STABLE Duplex MP_Racemic->MP_Rp 50% Fraction MP_Sp Sp Isomer (Methyl Inward) STERIC CLASH MP_Racemic->MP_Sp 50% Fraction Stability High Tm (Target Binding) MP_Rp->Stability Mimics Native Geometry Instability Low Tm (Destabilization) MP_Sp->Instability Projects into Minor Groove caption Fig 1: Impact of Methylphosphonate Chirality on Duplex Stability. The Sp isomer disrupts the helix.

Experimental Protocol: Measuring Tm of MP-DNA

Measuring the melting temperature of MP-DNA requires modified protocols due to its hydrophobicity . Standard aqueous buffers often lead to aggregation rather than proper duplex formation.

Protocol: UV Thermal Denaturation[6]

Reagents:

  • Buffer A (High Salt): 10 mM

    
    , 100 mM NaCl, 0.1 mM EDTA, pH 7.0.
    
  • Buffer B (Low Salt - Optional): 10 mM

    
    , 0 mM NaCl, 0.1 mM EDTA, pH 7.0.
    
  • Solubilizing Agent: Acetonitrile (ACN) or DMSO.

Step-by-Step Workflow:

  • Solubilization (Critical Step):

    • MP-oligonucleotides are poorly soluble in pure water.[6]

    • Dissolve the MP-oligo stock in 50% Acetonitrile / 50% Water .

    • Note: If the sequence is long (>18-mer) and fully modified, use pure ACN or DMSO for the stock.

  • Sample Preparation:

    • Mix MP-oligo and Complementary Target (DNA/RNA) in a 1:1 molar ratio (typically 1.0 - 2.0

      
      M final concentration).
      
    • Dilute into the final experimental buffer (Buffer A).

    • Crucial: Ensure the final organic solvent concentration is < 1-2% to avoid affecting the Tm itself, unless solubility cannot be maintained.

  • Annealing:

    • Heat the mixture to 85°C for 5 minutes.

    • Cool slowly (1°C/min) to room temperature to allow proper duplex formation. Rapid cooling may trap MP-DNA in intramolecular hairpins due to hydrophobicity.

  • Melting Curve Acquisition:

    • Instrument: UV-Vis Spectrophotometer with Peltier temperature control.

    • Wavelength: 260 nm.[7]

    • Ramp: 20°C to 80°C at 0.5°C or 1.0°C per minute.

    • Data: Record Absorbance vs. Temperature.

  • Analysis:

    • Calculate the first derivative (

      
      ). The peak represents the 
      
      
      
      .[8]
    • Validation: If the transition is broad (common for racemic mixtures), use the "baseline method" (midpoint between lower and upper baselines).

Tm_Workflow Step1 1. Solubilize MP-Oligo (Use 50% ACN/Water) Step2 2. Mix with Target (1:1 Ratio) Step1->Step2 Step3 3. Anneal (Slow Cool 85°C -> 20°C) Step2->Step3 Step4 4. UV Melt (20-80°C, 260nm) Step3->Step4 caption Fig 2: Workflow for MP-DNA Tm Measurement emphasizing solubility steps. Step5 5. Analyze (1st Derivative) Step4->Step5

References

  • BenchChem. (2025).[7] A Comparative Guide to the Thermal Stability of DNA Duplexes with Methylphosphonate Linkages. Link

  • TriLink BioTechnologies. Thermostability of Modified Oligonucleotide Duplexes. Link

  • Kibler-Herzog, L., et al. (1991). Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers. Nucleic Acids Research, 19(11), 2979–2986.[3][4] Link

  • Miller, P. S. (1991). Oligonucleoside methylphosphonates as antisense reagents. Bio/Technology, 9, 358-362.
  • Hogrefe, R. I., et al. (1993).[9][10] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(8), 2031-2038. Link

  • Thiviyanathan, V., et al. (2002). Structure of hybrid backbone methylphosphonate DNA heteroduplexes: Effect of R and S stereochemistry. Link

Sources

Validation

Mass Spectrometry Analysis of Methylphosphonate Oligonucleotides: A Technical Comparison Guide

This guide provides an in-depth technical comparison and methodology for the mass spectrometry analysis of methylphosphonate (MP) oligonucleotides, contrasting them with standard phosphodiester (PO) and phosphorothioate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and methodology for the mass spectrometry analysis of methylphosphonate (MP) oligonucleotides, contrasting them with standard phosphodiester (PO) and phosphorothioate (PS) oligonucleotides.

Executive Summary: The "Neutral Backbone" Challenge

Methylphosphonate (MP) oligonucleotides represent a unique class of antisense agents where the non-bridging oxygen of the phosphate group is replaced by a methyl group. This modification renders the backbone uncharged (neutral) and nuclease-resistant.

The Analytical Pivot: Standard oligonucleotide workflows rely on the polyanionic nature of the DNA backbone (Negative Ion ESI, Ion-Pairing HPLC). These methods fail for fully modified MP oligonucleotides. This guide details the necessary shift to Positive Ion Mode and Ion-Pair-Free Chromatography .

Quick Comparison: MP vs. Standard Oligos
FeatureStandard DNA/RNA (PO/PS)Methylphosphonate (MP)
Backbone Charge Polyanionic (Negative)Neutral (Non-ionic)
ESI Polarity Negative Mode ([M-nH]ⁿ⁻)Positive Mode ([M+H]⁺, [M+Na]⁺)
LC Method Ion-Pair Reverse Phase (IP-RP)Standard Reverse Phase (RP)
Dominant Fragments a-B (Base Loss) and w-ions w-ions (No a-B ions)
MALDI Matrix 3-HPA (Hydroxypicolinic acid)DHB or Sinapinic Acid (Peptide-like)

Critical Analysis of Ionization Strategies

Electrospray Ionization (ESI): The Polarity Shift

For standard oligonucleotides, negative ion mode is the gold standard because the phosphate groups easily deprotonate (


).
  • The MP Reality: Fully methylphosphonate oligos lack the acidic proton on the phosphate group. They cannot easily form stable negative ions.

  • The Solution: You must operate in Positive Ion Mode . MP oligos behave more like peptides or PNAs (Peptide Nucleic Acids). They ionize via protonation ([M+H]⁺) or cation adduction ([M+Na]⁺).

    • Note on Chimeras: If your oligo is a "gapmer" or "chimera" (mix of MP and PO/PS), negative mode may still work if there are enough PO groups to carry the charge, but sensitivity will drop as MP content increases.

Fragmentation Mechanics (MS/MS)

The fragmentation rules change fundamentally when the backbone charge is removed.

  • Standard Mechanism (PO/PS): Charge-remote fragmentation often starts with nucleobase loss, leading to the dominant a-B ion series (backbone cleavage at the 3' C-O bond after base loss).

  • MP Mechanism: The methyl group stabilizes the glycosidic bond. Base loss is suppressed. Consequently, a-B ions are absent . The spectra are dominated by w-series ions (cleavage of the 3' P-O bond).

    • Implication: Sequence confirmation algorithms looking for "a-B" ions will fail. You must manually target or reconfigure software for w-ion series.

Chromatographic Separation: Abandoning Ion-Pairing

Standard IP-RP uses toxic ion-pairing reagents (TEA, HFIP) to mask the negative charge of DNA so it can stick to a C18 column. Since MP oligos are neutral, ion-pairing reagents are unnecessary and detrimental (they suppress positive ion signal).

Recommended Workflow: "Peptide-Style" RP-HPLC
  • Column: High-quality C18 (e.g., Agilent Zorbax or Waters BEH C18), 1.7 µm or 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH neutral).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: MP oligos are more hydrophobic than standard DNA. They retain strongly on C18. Start with a higher organic content (e.g., 5-10% B) and use a shallower gradient compared to peptides.

Visualizing the Workflow

The following diagram illustrates the decision logic for analyzing modified oligonucleotides.

OligoAnalysis Start Oligonucleotide Sample CheckBackbone Check Backbone Modification Start->CheckBackbone IsCharged Is Backbone Charged? (PO, PS, or Mixed MP/PO) CheckBackbone->IsCharged NegMode Standard Protocol: Negative Ion Mode ESI IsCharged->NegMode Yes (Anionic) PosMode MP Protocol: Positive Ion Mode ESI IsCharged->PosMode No (Neutral MP) IPRP LC: Ion-Pair Reverse Phase (TEA / HFIP) NegMode->IPRP FragStd Fragmentation: a-B ions (Base Loss) + w-ions IPRP->FragStd StdRP LC: Standard Reverse Phase (Water / ACN / Formic Acid) PosMode->StdRP Adducts Expect [M+H]+, [M+Na]+, [M+K]+ PosMode->Adducts FragMP Fragmentation: w-ions ONLY (No Base Loss) StdRP->FragMP

Figure 1: Decision tree for selecting the correct MS ionization and LC separation mode based on oligonucleotide backbone chemistry.

Validated Experimental Protocols

Protocol A: LC-ESI-MS for Fully Methylphosphonate Oligos

Objective: Accurate mass measurement and sequencing of neutral MP oligos.

  • Sample Prep: Dissolve MP oligo in 10% Acetonitrile/Water to ~10 µM. Avoid salt buffers (PBS) to minimize Na+ adduct clusters.

  • LC Setup:

    • System: UHPLC (e.g., Vanquish, UPLC).

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Solvent A: Water + 10 mM Ammonium Acetate (pH ~6.5-7.0). Note: Ammonium acetate is preferred over Formic acid if acid-sensitivity is a concern, though MP is generally stable.

    • Solvent B: Acetonitrile.[1]

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 60% B over 10 minutes. (Adjust based on length; MP oligos are hydrophobic).

  • MS Parameters (Q-TOF or Orbitrap):

    • Polarity: Positive (+) .

    • Source Temp: 300°C.

    • Capillary Voltage: 3.5 kV.

    • Scan Range: m/z 500 – 3000.

    • Deconvolution: Use "MaxEntropy" or equivalent, setting the adduct to H+ (1.0078 Da) or Na+ (22.989 Da).

Protocol B: MALDI-TOF for MP Oligos

Objective: Rapid QC of MP oligos.

  • Matrix Selection: Do not use 3-HPA. Use 2,5-Dihydroxybenzoic acid (DHB) or Sinapinic Acid (SA) , similar to protein analysis.

  • Preparation: Mix 1 µL of oligo (10-50 µM) with 1 µL of saturated DHB in 50% ACN/0.1% TFA.

  • Spotting: Dried droplet method on a steel target.

  • Acquisition: Linear Positive Mode. Calibrate using a peptide standard mix (e.g., Angiotensin, Bradykinin) rather than an oligonucleotide standard.

Performance Data Comparison

The following table summarizes expected performance metrics when analyzing a 20-mer oligonucleotide under optimized conditions for its specific type.

MetricStandard PO DNA (Negative Mode IP-RP)MP Oligo (Positive Mode RP)
Limit of Detection (LOD) ~1-5 pmol~5-10 pmol (Slightly lower due to adduct distribution)
Mass Accuracy < 10 ppm< 10 ppm (if adducts are deconvoluted correctly)
Adduct Profile Na⁺/K⁺ adducts (removed by TEA/HFIP)High Na⁺/K⁺ affinity (requires desalting or NH₄OAc)
Sequence Coverage High (a-B/w ions)Moderate (w-ions only; 5' end sequencing is harder)
LC Retention Low on C18 (requires pairing agent)High on C18 (elutes at higher % ACN)

References

  • Monn, S. T., & Schürch, S. (2007). New aspects of the fragmentation mechanisms of unmodified and methylphosphonate-modified oligonucleotides. Journal of the American Society for Mass Spectrometry, 18(6), 984-990.

  • Keough, T., et al. (1993). Antisense DNA oligonucleotides: II. The use of ionspray tandem mass spectrometry for the sequence verification of methylphosphonate oligodeoxyribonucleotides. Rapid Communications in Mass Spectrometry, 7(3), 195-200.

  • Gabelica, V., et al. (2011). Tandem mass spectrometry of modified and platinated oligoribonucleotides. Journal of Mass Spectrometry.

  • Integrated DNA Technologies (IDT). Mass Spectrometry Analysis of Oligonucleotide Syntheses (Technical Guide).

  • Bartlett, M. G., et al. (1996). Analysis of Oligonucleotides by Electrospray Ionization Mass Spectrometry. Current Protocols in Nucleic Acid Chemistry.

Sources

Comparative

A Comparative Guide to the Toxicity Profiles of Methylphosphonate and Phosphorothioate Antisense Oligonucleotides

Introduction: The Backbone of Antisense Therapy Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, designed to bind to specific mRNA sequences and modulate gene expression. Their success, howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Backbone of Antisense Therapy

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, designed to bind to specific mRNA sequences and modulate gene expression. Their success, however, is critically dependent on chemical modifications that protect them from rapid degradation by nucleases in the body. The backbone of these synthetic nucleic acids is a primary target for such modifications. Among the earliest and most significant innovations were the methylphosphonate (MP) and phosphorothioate (PS) linkages.

While both modifications enhance nuclease resistance, their distinct physicochemical properties result in vastly different interactions with biological systems, leading to unique toxicity profiles. This guide provides an in-depth comparison of the toxicological landscapes of methylphosphonate and phosphorothioate ASOs, offering experimental insights and methodologies to aid researchers in the selection and development of safer, more effective antisense therapeutics.

Methylphosphonate (MP) ASOs: The Neutral Precursor

The methylphosphonate modification, one of the first to be explored, replaces a non-bridging oxygen atom in the phosphate backbone with a methyl group. This change renders the backbone charge-neutral.

Key Physicochemical Properties:

  • Nuclease Resistance: Offers protection against enzymatic degradation, though less robustly than PS modifications.

  • Charge Neutrality: This is the defining feature of MP ASOs. It reduces non-specific electrostatic interactions with proteins.

  • Poor Aqueous Solubility: The increased hydrophobicity can lead to challenges in formulation and delivery.[1]

  • Limited Efficacy: MP-ASOs generally exhibit lower binding affinity to their target RNA and do not efficiently support RNase H-mediated cleavage, a key mechanism for many ASOs.[1]

Toxicity Profile of Methylphosphonate ASOs:

The primary advantage of the MP backbone is its comparatively benign toxicity profile. Its electrical neutrality is the key determinant of its safety.

  • Reduced Protein Binding: The lack of a negative charge significantly diminishes non-specific binding to plasma and cellular proteins. This is a crucial point of divergence from PS ASOs and the principal reason for their lower toxicity.

  • Minimal Immune Stimulation: MP ASOs do not typically trigger the complement cascade or other innate immune responses that are often associated with polyanionic oligonucleotides.

  • No Interference with Coagulation: They do not interfere with the blood clotting cascade.

Despite this favorable safety profile, the limited efficacy and poor solubility of first-generation MP ASOs have largely relegated them to research tools rather than mainstream therapeutics.[1] However, the concept of a neutral backbone has informed the development of newer, more effective charge-neutral chemistries.

Phosphorothioate (PS) ASOs: The Workhorse of Antisense Therapeutics

The phosphorothioate modification involves replacing a non-bridging oxygen atom with a sulfur atom. This substitution preserves the negatively charged polyanionic nature of the oligonucleotide backbone and has become the cornerstone of ASO therapeutics.[2]

Key Physicochemical Properties:

  • Exceptional Nuclease Resistance: The PS linkage provides robust protection against both endo- and exonucleases, dramatically increasing the ASO's half-life in vivo.[3]

  • RNase H Competence: The PS modification is one of the very few that is well-tolerated by RNase H, an enzyme that degrades the RNA strand of an RNA-DNA duplex, leading to potent target knockdown.[2]

  • High Protein Binding: The sulfur atom increases the hydrophobicity and "softness" of the phosphate group, leading to high-avidity, non-specific binding to a wide array of plasma and intracellular proteins.[4][5][6] This is a double-edged sword, aiding in distribution but also driving toxicity.[5]

Toxicity Profile of Phosphorothioate ASOs:

The toxicity of PS ASOs is more complex and has been extensively studied. It can be broadly categorized into class-related (sequence-independent) effects and, less commonly, hybridization-dependent off-target effects.

1. Class-Related (Sequence-Independent) Toxicities: These toxicities are primarily driven by the high-avidity binding of the PS backbone to proteins.[5][7]

  • Immunostimulation: PS ASOs can activate the complement cascade, particularly the alternative pathway, which can lead to infusion-related reactions.[8][9][10][11] They can also stimulate cytokine release.[12]

  • Interference with Coagulation: They can bind to proteins in the coagulation cascade, leading to a transient prolongation of clotting times, such as the activated partial thromboplastin time (aPTT).[8][9][10]

  • Thrombocytopenia: A decrease in platelet count is a known side effect of some PS ASOs.[12]

  • Organ-Specific Toxicity:

    • Hepatotoxicity (Liver): The liver is a primary site of ASO accumulation. High concentrations can lead to Kupffer cell hypertrophy and elevations in serum transaminases (ALT, AST), indicating liver damage.[13]

    • Nephrotoxicity (Kidney): The kidney is another major organ for ASO accumulation, particularly in the proximal tubular epithelial cells.[14] This can lead to tubular damage, though often without immediate loss of function.[13][15] Histologically, this accumulation is often seen as basophilic granules.[14][16]

2. Protein Binding-Mediated Cellular Toxicity:

Recent research has elucidated a key mechanism of PS-ASO-induced cellular toxicity. Toxic PS ASOs bind with high avidity to numerous cellular proteins, leading to their delocalization and aggregation, particularly within the nucleolus.[17] This disrupts nucleolar function, triggers nucleolar stress, activates the p53 pathway, and ultimately leads to apoptotic cell death.[17][18]

Comparative Summary: Methylphosphonate vs. Phosphorothioate

The fundamental differences in the toxicity profiles are summarized below.

FeatureMethylphosphonate (MP) ASOPhosphorothioate (PS) ASOCausality
Backbone Charge NeutralAnionicReplacement of oxygen with a methyl group vs. a sulfur atom.
Protein Binding LowHigh / AvidThe neutral charge of MP reduces electrostatic interactions, while the PS modification enhances hydrophobic and other interactions with proteins.[4][5]
Complement Activation Generally NoYesDriven by the polyanionic nature of the PS backbone.[8][10]
Coagulation Effects Generally NoYes (aPTT prolongation)Binding to coagulation factors.[9][10]
Hepatotoxicity LowDose-dependentHigh accumulation and protein binding in the liver for PS ASOs.[13]
Nephrotoxicity LowDose-dependentHigh accumulation in proximal tubules for PS ASOs.[14]
Aqueous Solubility PoorGoodThe charged backbone of PS ASOs enhances solubility.[1]
RNase H Activation NoYesA key advantage of the PS modification for antisense activity.[2]
Primary Limitation Low Efficacy & SolubilityDose-Limiting ToxicitiesThe properties that make MP ASOs safe also limit their therapeutic effect, while the properties that make PS ASOs effective also drive their toxicity.

Visualizing Toxicity Pathways and Workflows

Mechanism of PS-ASO Protein-Binding Toxicity

The following diagram illustrates the pathway by which high-avidity protein binding by toxic PS ASOs can lead to cellular apoptosis.

G cluster_0 Cellular Environment cluster_1 Downstream Consequences ASO Toxic PS-ASO Proteins Cellular Proteins (e.g., Paraspeckle Proteins) ASO->Proteins High-Avidity Binding Nucleolus Nucleolus Proteins->Nucleolus Mislocalization & Aggregation Stress Nucleolar Stress & Dysfunction Nucleolus->Stress p53 p53 Activation Stress->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: PS-ASO protein binding leading to nucleolar stress and apoptosis.

Experimental Workflow: In Vivo Toxicity Assessment

A standardized workflow is crucial for evaluating the preclinical safety of ASO candidates.

G cluster_blood Blood Collection (Terminal) start Start: Animal Model (e.g., Mice) admin ASO Administration (e.g., Subcutaneous) start->admin monitor In-Life Monitoring (Clinical Signs, Body Weight) admin->monitor necropsy Necropsy & Tissue Collection (Liver, Kidney, Spleen) monitor->necropsy hematology Hematology (Platelets, CBC) end End: Toxicity Profile Report hematology->end chem Serum Chemistry (ALT, AST, BUN, Creatinine) chem->end necropsy->hematology necropsy->chem histopath Histopathology (Microscopic Examination) necropsy->histopath histopath->end

Caption: Standard workflow for preclinical in vivo ASO toxicity studies.

Experimental Protocols for Toxicity Assessment

Protocol 1: In Vitro Caspase-3/7 Activation Assay for Apoptosis

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis, in cells treated with ASOs.

Objective: To determine if an ASO induces apoptosis in a dose-dependent manner.

Methodology:

  • Cell Plating: Seed cells (e.g., HeLa or a relevant cell line) in a 96-well white-walled plate at a density that will result in ~80% confluency at the time of the assay. Incubate overnight.

  • ASO Transfection:

    • Prepare dilutions of the test ASO (e.g., from 10 nM to 10 µM) and a non-toxic control ASO.

    • Use a suitable transfection reagent (e.g., Lipofectamine) to deliver the ASOs to the cells according to the manufacturer's protocol. Include a "mock" (transfection reagent only) and "untreated" control.

    • Incubate the cells with the ASO-lipid complexes for 4 to 6 hours.

  • Incubation: Remove the transfection medium and replace it with fresh culture medium. Incubate for 24 to 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the caspase detection reagent (e.g., Caspase-Glo® 3/7) to room temperature.

    • Add 100 µL of the caspase reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal of treated wells to the mock-treated control wells to calculate the fold-change in caspase activation. Plot the dose-response curve.

Protocol 2: In Vivo Mouse Hepatotoxicity and Nephrotoxicity Study

Objective: To evaluate the potential for ASO-induced liver and kidney toxicity in a mouse model.

Methodology:

  • Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice (n=3-5 per group). Allow for acclimatization for at least one week.

  • ASO Administration:

    • Administer the ASO via subcutaneous (SC) injection once weekly for 4 weeks.

    • Dose groups should include a vehicle control (saline) and at least three dose levels of the ASO (e.g., 10, 30, and 100 mg/kg).

  • In-Life Observations:

    • Monitor the animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur).

    • Record body weights twice weekly.

  • Terminal Procedures (72 hours after the final dose):

    • Anesthetize the mice and collect blood via cardiac puncture.

    • Transfer blood into serum separator tubes (for chemistry) and EDTA tubes (for hematology).

  • Blood Analysis:

    • Centrifuge the serum tubes and collect the serum. Analyze for liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).

    • Analyze the whole blood from EDTA tubes for complete blood counts, including platelet levels.

  • Necropsy and Histopathology:

    • Perform a gross necropsy, examining all major organs.

    • Collect the liver and kidneys. Weigh the liver.

    • Fix tissues in 10% neutral buffered formalin.

    • Process the fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, or ASO-related changes (e.g., basophilic granules).

Conclusion and Future Directions

The choice between methylphosphonate and phosphorothioate backbones represents a classic trade-off between safety and efficacy. While MP ASOs exhibit a more favorable intrinsic toxicity profile due to their charge neutrality, their therapeutic potential has been hampered by poor efficacy.[1] Conversely, the phosphorothioate backbone, despite its associated toxicities, has become the foundation of modern antisense therapy due to its robust nuclease resistance and ability to support RNase H.[2]

The field has not stood still. Extensive research into the mechanisms of PS ASO toxicity has paved the way for next-generation designs that mitigate these risks.[19] Strategies such as incorporating 2' sugar modifications (e.g., 2'-MOE, 2'-OMe), creating mixed-backbone oligonucleotides to reduce the overall PS content[20], controlling PS stereochemistry[21], and conjugating ASOs to targeting ligands like GalNAc have all proven successful in widening the therapeutic window.[22] These innovations are reducing non-specific protein binding and lowering the effective dose, directly addressing the root causes of PS-related toxicity.

For researchers and drug developers, a deep understanding of these distinct toxicity profiles is not merely academic; it is essential for designing safer, more potent oligonucleotide therapeutics that can realize the full promise of antisense technology.

References

  • Gigli, M., & Iannitti, T. (2014). Phosphorothioate Oligonucleotides: Effectiveness and Toxicity. Bentham Science Publishers.
  • Swayze, E. E., & Funder, E. D. (2010).
  • Liang, X., Sun, H., & Crooke, S. T. (2019). Chemical modification of PS-ASO therapeutics reduces cellular protein-binding and improves the therapeutic index. PubMed.
  • Iannitti, T., & Gigli, M. (2014). Phosphorothioate Oligonucleotides: Effectiveness and Toxicity. Current Drug Targets.
  • Nicklin, P. L., & Phillips, J. A. (2000).
  • Iannitti, T., & Gigli, M. (2014). Phosphorothioate oligonucleotides: effectiveness and toxicity. PubMed.
  • Iannitti, T., & Gigli, M. (2014). (PDF) Phosphorothioate Oligonucleotides: Effectiveness and Toxicity.
  • Østergaard, M. E., et al. (2020). Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides. Nucleic Acids Research.
  • Hyjek-Składanowska, M., Napiórkowska, A., & Nowotny, M. (2020). Origins of the Increased Affinity of Phosphorothioate-Modified Therapeutic Nucleic Acids for Proteins. IIMCB.
  • Shen, W., et al. (2019). Toxicity of PS-ASOs correlates with intracellular protein-binding.
  • Crooke, S. T. (2020). The Interaction of Phosphorothioate-Containing RNA Targeted Drugs with Proteins Is a Critical Determinant of the Therapeutic Effects of These Agents. Journal of the American Chemical Society.
  • Srinivasan, S. K., & Iversen, P. (1995).
  • Henry, S. P., et al. (N/A). Correlation of toxicity and pharmacokinetic properties of a phosphorothioate oligonucleotide designed to inhibit ICAM-1. SciSpace.
  • Anderson, B. A., et al. (2021). mesylphosphoramidate modification improves therapeutic index and duration of effect of gapmer antisense oligonucleotides. Unknown Source.
  • Unknown Author. (2025). Accurate prediction of clinical immunotoxicity of oligonucleotide therapeutics using ex vivo circulating fresh human whole blood test system. AACR Journals.
  • Gicquel, T., & Goyenvalle, A. (2022). Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice. Antisense RNA Design, Delivery, and Analysis.
  • Liang, X., et al. (2021).
  • Kim, Y. (2023). Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry. Unknown Source.
  • Nicklin, P. L., & Phillips, J. A. (N/A). Pharmacokinetic and Toxicity Profile of a Phosphorothioate Oligonucleotide Following Inhalation Delivery to Lung in Mice.
  • Goyenvalle, A., et al. (2025). Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides. Unknown Source.
  • Brown, R. H., et al. (2021). Quantifying and Mitigating Motor Phenotypes Induced by Antisense Oligonucleotides in the Central Nervous System. bioRxiv.
  • Unknown Author. (2024). Phosphorothioate: Enhancing Stability in Oligonucleotide-Based Therapies. Assay Genie.
  • Engelhardt, J. A. (2022). Preclinical Safety Assessment of Therapeutic Oligonucleotides. Antisense RNA Design, Delivery, and Analysis.
  • Summerton, J., & Weller, D. (N/A). Morpholino and Phosphorothioate Antisense Oligomers Compared in Cell-Free and In-Cell Systems. Gene Tools.
  • Crooke, S. T. (2020). Phosphorothioate modified oligonucleotide–protein interactions. Nucleic Acids Research.
  • Unknown Author. (2019). Safety Assessment with Antisense Oligonucleotides.
  • Stetsenko, D. A., et al. (N/A). Mesyl phosphoramidate backbone modified antisense oligonucleotides targeting miR-21 with enhanced in vivo therapeutic potency. PNAS.
  • Kuijper, E. C., et al. (2025).
  • Hagedorn, P. H., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research.
  • Unknown Author. (N/A).
  • Garzon-Toro, C., et al. (2024). Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina. PMC.
  • Miroshnichenko, S. K., et al. (2019). Mesyl phosphoramidate antisense oligonucleotides as an alternative to phosphorothioates with improved biochemical and biological properties. PNAS.
  • Anderson, B. A., et al. (2021). mesylphosphoramidate modification improves therapeutic index and duration of effect of gapmer antisense oligonucleotides. Nucleic Acids Research.
  • Trapane, T. L., & Ts'o, P. O. (N/A). Triple-strand-forming methylphosphonate oligodeoxynucleotides targeted to mRNA efficiently block protein synthesis. PNAS.
  • Unknown Author. (N/A).
  • Chmelař, J., et al. (N/A).
  • Reynolds, M. A., et al. (N/A).
  • Henry, S. P., et al. (N/A). Evaluation of the toxicity of ISIS 2302, a phosphorothioate oligonucleotide, in a four-week study in cynomolgus monkeys. PubMed.
  • Black, L. E., et al. (2001). Toxicity and toxicokinetics of a phosphorothioate oligonucleotide against the c-myc oncogene in cynomolgus monkeys. PubMed.
  • Woolf, T. M., et al. (N/A). The stability, toxicity and effectiveness of unmodified and phosphorothioate antisense oligodeoxynucleotides in Xenopus oocytes and embryos. PMC.
  • Anwer, K., & Tritto, E. (N/A). Pharmacokinetics, Toxicity, and Efficacy of Ends-modified raf Antisense Oligodeoxyribonucleotide Encapsulated in a Novel Cationic Liposome1. Clinical Cancer Research.

Sources

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